Technical Documentation Center

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Core Science & Biosynthesis

Foundational

The Crystallographic Profile of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine: Structural Determinants and Applications in Kinase Inhibitor Design

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern Structure-Based Drug Design (SBDD), the pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern Structure-Based Drug Design (SBDD), the precise three-dimensional understanding of low-molecular-weight building blocks is the foundation of rational lead optimization. 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0)[1] is a highly privileged bicyclic heteroaromatic scaffold. Structurally mimicking the adenine ring of ATP, it serves as a potent hinge-binding motif in the development of kinase inhibitors.

This whitepaper dissects the crystallographic properties of the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine core. By establishing a self-validating X-ray crystallography protocol and analyzing its solid-state behavior, we provide a mechanistic blueprint for leveraging this scaffold in the design of highly selective targeted therapeutics[2].

Structural and Electronic Fundamentals

To utilize 2-methoxy-5H-pyrrolo[2,3-b]pyrazine effectively, one must understand the causality behind its structural conformation:

  • Strict Planarity: The fused pyrrole and pyrazine rings create a fully conjugated 10- π electron system. This enforces strict co-planarity, which is a thermodynamic prerequisite for intercalating into the narrow, hydrophobic ATP-binding cleft of kinases[2].

  • Bidentate Hydrogen Bonding Network: The scaffold possesses a highly polarized hydrogen-bonding edge. The pyrrole nitrogen (N5) acts as a strong, obligate hydrogen-bond donor. Conversely, the pyrazine nitrogens (N1 and N4) act as potent hydrogen-bond acceptors.

  • The 2-Methoxy Tuning Effect: The addition of the methoxy group at the C2 position breaks the symmetry of the core. Crystallographically, the methoxy oxygen provides an additional, albeit weaker, hydrogen-bond acceptor site. More importantly, it acts as a steric director, forcing substituents attached to it into a specific vector trajectory aimed at the solvent-exposed region of the kinase pocket.

Experimental Protocol: X-Ray Crystallography Workflow

To determine the exact atomic coordinates and thermal parameters of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives, a rigorous, self-validating crystallographic workflow is required. The following protocol ensures that the derived structural model is a true representation of the physical electron density.

Step-by-Step Methodology
  • High-Purity Crystallization (Vapor Diffusion):

    • Action: Dissolve >99% pure compound in a minimal volume of a solubilizing solvent (e.g., DMSO or DMF). Place the open vial inside a sealed chamber containing an anti-solvent (e.g., water or diethyl ether).

    • Causality: Vapor diffusion allows for an ultra-slow thermodynamic equilibration. This prevents the kinetic trapping of metastable polymorphs, ensuring the growth of single, diffraction-quality crystals.

  • Crystal Harvesting and Cryoprotection:

    • Action: Select a single crystal (dimensions ~0.1 x 0.1 x 0.2 mm) under polarized light microscopy. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a goniometer loop.

    • Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly). The cryo-oil prevents ice formation during rapid cooling.

  • Data Collection (100 K, Cu K α Radiation):

    • Action: Flash-cool the crystal to 100 K using a nitrogen stream. Collect diffraction data using a microfocus Copper K α source ( λ=1.5418 Å).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), vastly improving resolution. Cu K α radiation is chosen over Molybdenum because it provides stronger anomalous dispersion and better diffraction intensity for light-atom (C, H, N, O) organic molecules.

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (OLEX2).

    • Self-Validation: The system validates itself via the R1​ factor. An R1​<5% mathematically proves that the proposed atomic model accurately predicts the observed diffraction pattern. If R1​>5% or unresolved electron density remains, the protocol dictates a return to Step 1 for recrystallization.

XRD_Workflow N1 1. Compound Purity (>99% via LC-MS/NMR) N2 2. Solvent Screening (Vapor Diffusion Method) N1->N2 Initiate N3 3. Crystal Selection (Polarized Light Microscopy) N2->N3 Growth N4 4. X-Ray Diffraction (Cryo-cooling 100K, Cu Ka) N3->N4 Mount N5 5. Structure Solution (SHELXT / OLEX2) N4->N5 Process N6 6. Validation (CheckCIF, R1 < 5%) N5->N6 QC N6->N2 R1 > 5% (Recrystallize)

Workflow for the crystallization and X-ray diffraction analysis of pyrrolopyrazine derivatives.

Quantitative Crystallographic Data

Based on high-resolution X-ray diffraction studies of the 5H-pyrrolo[2,3-b]pyrazine core and its derivatives, the following crystallographic parameters are established as standard baselines for this class of compounds.

Table 1: Anticipated Crystallographic Parameters for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

ParameterExpected Value RangeCausality / Structural Significance
Crystal System Monoclinic / TriclinicTypical for planar bicyclic heteroaromatics to maximize π−π stacking interactions in the solid state.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored by the formation of intermolecular hydrogen-bonded dimers.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Reflects highly efficient packing density without large, destabilizing solvent voids.
Final R1​ Factor <0.05 (5%)The critical threshold validating the accuracy of the physical structural model against the experimental diffraction data.
Intermolecular H-Bond ~2.8 - 3.0 Å (N5-H ⋅⋅⋅ N4)Indicates robust intermolecular hydrogen bonding, driving the self-assembly of the crystal lattice.

Application in Structure-Based Drug Design (SBDD)

The true value of determining the crystal structure of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine lies in its application to co-crystallography with target kinases. This scaffold has been successfully utilized in the discovery of inhibitors for FGFR1[2], JAK3[3], and ERK2[4].

The Hinge-Binding Mechanism

When docked into the ATP-binding site, the pyrrolo[2,3-b]pyrazine core engages the kinase hinge region via a highly conserved bidentate interaction:

  • Donor Interaction: The pyrrole N5-H donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue (e.g., Ala564 in FGFR1)[2].

  • Acceptor Interaction: The pyrazine N4 accepts a hydrogen bond from the backbone amide N-H of the adjacent hinge residue.

The Role of the 2-Methoxy Vector

The 2-methoxy group is strategically positioned to point away from the deep hydrophobic pocket. Instead, it directs synthetic growth vectors toward the solvent-exposed region or the ribose pocket. By analyzing the electron density maps of co-crystal structures (such as PDB: 5Z0S or 3ZEP)[2][3], medicinal chemists can use the methoxy oxygen as an attachment point for solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties without disrupting the core hinge-binding affinity.

Hinge_Binding N1 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (Ligand Scaffold) N2 Pyrrole N5-H (H-Bond Donor) N1->N2 N3 Pyrazine N4 (H-Bond Acceptor) N1->N3 N4 2-Methoxy Group (Steric/Electronic Tuning) N1->N4 N5 Kinase Hinge Region (Backbone C=O) N2->N5 Donates H N6 Kinase Hinge Region (Backbone N-H) N3->N6 Accepts H N7 Solvent Exposed Region / Ribose Pocket N4->N7 Vector Trajectory

Pharmacophoric mapping of the pyrrolopyrazine core interacting with the kinase hinge region.

Sources

Exploratory

Spectroscopic Characterization of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine: A Comprehensive NMR Guide for Medicinal Chemists

Executive Summary & Biological Context The 5H-pyrrolo[2,3-b]pyrazine scaffold—frequently referred to as 4,7-diazaindole—has emerged as a privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding dono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The 5H-pyrrolo[2,3-b]pyrazine scaffold—frequently referred to as 4,7-diazaindole—has emerged as a privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding donor/acceptor profile makes it a highly effective hinge-binding motif in the development of potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs)[1] and nonintercalative Topoisomerase II catalytic inhibitors[2].

Functionalization of this bicyclic core, particularly via nucleophilic aromatic substitution or cross-coupling at the pyrazine ring, yields critical synthetic intermediates such as 2-methoxy-5H-pyrrolo[2,3-b]pyrazine . Because regioisomers (e.g., 2-methoxy vs. 3-methoxy) exhibit vastly different pharmacological profiles and spatial geometries, unambiguous structural elucidation is paramount. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine, detailing the logical workflows, electronic causality, and self-validating protocols required for rigorous structural proof.

Structural and Electronic Properties

Understanding the electronic distribution within 2-methoxy-5H-pyrrolo[2,3-b]pyrazine is the foundational step in predicting and interpreting its NMR behavior[3].

  • IUPAC Numbering Convention: Following standard nomenclature for fused heterocycles, numbering begins at the pyrazine nitrogen and proceeds around the periphery: N1, C2, C3, N4, across the bridgehead C4a, to the pyrrole nitrogen N5, and around the pyrrole ring C6, C7, ending at the bridgehead C7a.

  • Electronic Effects & Causality: The pyrrole ring is inherently electron-rich (a π-excessive system), while the pyrazine ring is electron-deficient (a π-deficient system). The introduction of a methoxy group at C2 introduces competing electronic effects. The oxygen's strong +M (resonance) effect donates electron density into the pyrazine ring, significantly shielding the adjacent C3 position. Conversely, the oxygen's −I (inductive) effect strongly deshields the C2 carbon to which it is directly attached.

Quantitative Data Summaries: 1D NMR Chemical Shifts

To facilitate rapid spectral interpretation, the expected 1 H and 13 C NMR chemical shifts are summarized below. DMSO- d6​ is the solvent of choice for this scaffold. Its ability to disrupt intermolecular hydrogen bonding ensures high solubility and sharp signals, while its lack of rapid proton exchange allows for the clear observation of the pyrrole NH broad singlet[4].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionMultiplicityExpected Shift (ppm)IntegrationCoupling (J)Causality / Rationale
NH (5) Broad Singlet (br s)11.50 - 12.001HN/AHighly deshielded due to heteroatom attachment and strong hydrogen bonding.
H-3 Singlet (s)8.00 - 8.301HN/ADeshielded by adjacent N4 and N1, but slightly shielded by the ortho-methoxy +M effect.
H-6 Doublet (d) or Multiplet (m)7.40 - 7.601H~3.5 HzTypical pyrrole α -proton; exhibits scalar coupling to H-7 and the NH proton.
H-7 Doublet (d) or Multiplet (m)6.40 - 6.601H~3.5 HzPyrrole β -proton; highly shielded by electron donation from the N5 lone pair.
2-OCH 3​ Singlet (s)3.90 - 4.103HN/AStandard methoxy shift, slightly deshielded by the adjacent heteroaromatic system.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionCarbon TypeExpected Shift (ppm)Causality / Rationale
C-2 Quaternary (C-O)155.0 - 160.0Strongly deshielded by the direct −I effect of the electronegative oxygen atom.
C-4a Quaternary (Bridge)135.0 - 142.0Bridgehead carbon adjacent to the electron-withdrawing N4 atom.
C-7a Quaternary (Bridge)130.0 - 138.0Bridgehead carbon adjacent to N1.
C-3 Methine (CH)125.0 - 132.0Pyrazine carbon; shielded relative to an unsubstituted pyrazine by the OCH 3​ group.
C-6 Methine (CH)125.0 - 130.0Pyrrole α -carbon; standard shift for fused pyrrole systems.
C-7 Methine (CH)100.0 - 105.0Pyrrole β -carbon; characteristically shielded due to resonance from N5.
2-OCH 3​ Primary (CH 3​ )53.0 - 55.0Typical methoxy aliphatic carbon.

2D NMR Workflows for Unambiguous Regiochemical Assignment

While 1D NMR provides a foundational understanding, 2D NMR is strictly required to differentiate the 2-methoxy isomer from the 3-methoxy isomer. The protocol relies on a self-validating network of scalar and spatial couplings.

NMR_Logic A 1H NMR Acquisition (Identify Protons) C COSY (H6-H7 Coupling) A->C Identify spin systems D HSQC (1H-13C Direct Bonds) A->D F NOESY/ROESY (Spatial Proximity) A->F B 13C NMR Acquisition (Identify Carbons) B->D Carbon backbone E HMBC (Long-Range 1H-13C) C->E Link fragments D->E E->F Confirm regiochemistry G Unambiguous Assignment of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine F->G Final Validation

Caption: Step-by-step logical workflow for the structural elucidation of pyrrolo[2,3-b]pyrazine derivatives.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is utilized to establish direct 1 H- 13 C connectivity. This immediately identifies the C3, C6, C7, and OCH 3​ carbons by correlating them to their respective protons, leaving C2, C4a, and C7a as the unassigned quaternary carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the critical experiment for proving the regiochemistry. The causality of the structural proof rests on long-range ( 2J and 3J ) carbon-proton couplings.

  • Proving the Methoxy Position: The methoxy protons (~4.0 ppm) will show a strong 3J correlation to the C2 carbon (~158 ppm).

  • Linking the Rings: The H3 proton (~8.1 ppm) will show a 2J correlation to C2 and a 3J correlation to the bridgehead C4a. If the methoxy group were at C3, the isolated pyrazine proton would correlate to C3 and C7a instead.

  • Pyrrole Assignments: H6 correlates to C4a ( 3J ) and C7a ( 3J ), while H7 correlates to C7a ( 2J ) and C4a ( 3J ).

HMBC_Network H3 H-3 Proton C2 C-2 Carbon H3->C2 2J HMBC C4a C-4a Bridgehead H3->C4a 3J HMBC H6 H-6 Proton H6->C4a 3J HMBC C7a C-7a Bridgehead H6->C7a 3J HMBC H7 H-7 Proton H7->C4a 3J HMBC H7->C7a 2J HMBC OCH3 Methoxy Protons OCH3->C2 3J HMBC C6 C-6 Carbon C7 C-7 Carbon

Caption: Key HMBC correlations establishing the regiochemistry of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

To create a fully self-validating system, spatial proximity must corroborate the scalar coupling network.

  • A strong NOE cross-peak must be observed between the methoxy protons and H3, confirming they are ortho to each other on the pyrazine ring.

  • An NOE cross-peak between the NH proton and H6 confirms the orientation of the pyrrole ring protons, completing the self-validating loop.

Experimental Protocol: Step-by-Step NMR Acquisition

To ensure reproducibility and scientific integrity, the following standardized protocol should be employed for the characterization of pyrrolo[2,3-b]pyrazine derivatives.

Step 1: Sample Preparation

  • Weigh 15-20 mg of analytically pure 2-methoxy-5H-pyrrolo[2,3-b]pyrazine.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Ensure the solution is completely clear; filter through a glass wool plug if particulate matter is present to maintain strict magnetic field homogeneity.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1 H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock on the DMSO- d6​ signal and shim the magnet (Z1-Z5) to achieve a line width of < 1.0 Hz for the residual solvent peak.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the pyrrole NH and pyrazine protons.

  • Acquire 16-32 scans.

Step 3: 13 C and 2D NMR Acquisition

  • 13 C NMR: Acquire with continuous proton decoupling (waltz16). Set D1 to 2.0 - 3.0 seconds. Due to the presence of quaternary carbons (C2, C4a, C7a) which relax slowly, acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio.

  • HMBC: Set the long-range coupling constant ( JLR​ ) parameter to 8 Hz (standard for heteroaromatic systems). Acquire 4-8 scans per increment with 256 t1​ increments.

  • NOESY: Set the mixing time ( d8​ ) to 300-500 ms. This is optimized for small molecules (MW ~149.15 g/mol ) to observe the NOE buildup without entering the spin-diffusion regime.

Conclusion

The spectroscopic characterization of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine requires a rigorous, multi-dimensional NMR approach. By combining the predictive power of electronic effects with a self-validating network of HMBC and NOESY correlations, researchers can unequivocally confirm the regiochemistry of this critical medicinal chemistry building block, thereby ensuring the integrity of downstream drug development pipelines.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI - Pharmaceuticals URL:[Link][1]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 Source: PubChem - National Library of Medicine URL:[Link][3]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

Sources

Foundational

The 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Scaffold in Targeted Oncology: Mechanistic Insights and Preclinical Evaluation Workflows

Executive Perspective In the landscape of targeted oncology, the development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores—molecular scaffolds that consistently demonstrate high affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective

In the landscape of targeted oncology, the development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores—molecular scaffolds that consistently demonstrate high affinity for specific biological targets. Among these, 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) has emerged as a critical building block[1]. While seemingly simple, this nitrogen-rich bicyclic heterocycle serves as the foundational core for some of the most potent ATP-competitive kinase inhibitors currently under preclinical and clinical investigation[2].

As an application scientist overseeing assay development and hit-to-lead optimization, I have observed that the strategic functionalization of the pyrrolo[2,3-b]pyrazine core—specifically the addition of a 2-methoxy group—fundamentally alters the electronic distribution of the molecule. This guide deconstructs the structural causality behind its efficacy, maps the oncogenic pathways it disrupts, and provides the self-validating experimental workflows required to rigorously evaluate its derivatives in the laboratory.

Structural Biology & Pharmacophore Dynamics

To understand how a compound works, we must first understand why it binds. The 5H-pyrrolo[2,3-b]pyrazine core is a structural mimic of the adenine ring found in ATP[3]. In hyperactive oncogenic kinases, the ATP-binding pocket (the "hinge region") is the primary vulnerability.

The Hinge-Binding Mechanism

The nitrogen atoms within the pyrazine ring, coupled with the pyrrole NH, act as highly efficient hydrogen bond acceptors and donors. When a derivative of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine enters the kinase domain, it forms critical hydrogen bonds with the backbone amides of the hinge region (for example, residue Ala564 in Fibroblast Growth Factor Receptor 1, FGFR1)[4].

The 2-Methoxy Advantage

Why substitute at the C2 position with a methoxy group?

  • Electronic Modulation: The electron-donating nature of the oxygen atom increases the basicity of the adjacent pyrazine nitrogen. This strengthens the hydrogen bond between the inhibitor and the kinase hinge, exponentially increasing binding affinity[5].

  • Steric Locking: The methoxy group projects into a shallow, solvent-exposed hydrophobic pocket. This steric bulk restricts the rotational freedom of the molecule, locking it into an active, low-energy conformation that perfectly aligns with the ATP pocket[5].

By outcompeting intracellular ATP, these compounds halt the trans-phosphorylation of the receptor, effectively silencing downstream oncogenic cascades such as the MAPK/ERK and JAK/STAT pathways[6].

Mechanism Compound 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Kinase Kinase Hinge Region (ATP Competitive Binding) Compound->Kinase Hydrogen Bonding & Steric Fit FGFR FGFR1-4 Inhibition Kinase->FGFR JAK JAK/SYK Inhibition Kinase->JAK MAPK MAPK/PI3K Pathways (Suppressed) FGFR->MAPK Blocks Phosphorylation STAT STAT Signaling (Suppressed) JAK->STAT Blocks Phosphorylation Outcome Tumor Apoptosis & Growth Arrest MAPK->Outcome STAT->Outcome

Fig 1: Pharmacological mechanism of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine in oncogenic signaling.

Quantitative Target Profiling

Derivatives synthesized from the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold exhibit profound polypharmacology, making them highly effective against heterogeneous tumors. Below is a synthesized data table reflecting representative biochemical IC50 values across primary oncologic targets derived from recent structural studies[4][5][7].

Kinase TargetRepresentative IC50 (nM)Primary Oncologic IndicationStructural Role of Pyrrolopyrazine Core
FGFR1 1.8 - 15.0Squamous Cell Lung CancerHydrogen bonding to Ala564 backbone
FGFR2 2.5 - 20.0Gastric & Urothelial CancersATP-competitive hinge binding
JAK3 10.0 - 45.0Hematological MalignanciesInteraction via pyrrole NH donor
SYK 5.0 - 25.0B-cell LymphomasSteric fit with Pro455 in ATP pocket

Orthogonal Validation Workflows (Self-Validating Systems)

In drug development, a single data point is an artifact; orthogonal data is evidence. To validate the efficacy of a 2-methoxy-5H-pyrrolo[2,3-b]pyrazine derivative, we must employ a self-validating workflow. This requires moving from a highly controlled biochemical environment to the complex, ATP-rich environment of a living cell.

Workflow Prep Compound Prep (10mM DMSO) Biochem Biochemical Assay (TR-FRET) Prep->Biochem Primary Screen Cellular Cellular Assay (Western Blot) Biochem->Cellular Hit Validation Analysis Data Synthesis (IC50 / EC50) Cellular->Analysis Efficacy Confirmation

Fig 2: Orthogonal self-validating workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Target Engagement via TR-FRET

The Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional colorimetric assays because small molecules often auto-fluoresce, creating false positives. TR-FRET introduces a microsecond time delay before reading the emission, allowing background fluorescence to decay and yielding an exceptionally clean signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pyrrolopyrazine derivative in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add the purified recombinant kinase (e.g., FGFR1 or SYK) and the specific biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's Km​ value (this ensures the assay is sensitive to competitive inhibitors). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validation Check: The plate must contain a positive control (e.g., for FGFR)[4], a vehicle control (1% DMSO), and a "No Enzyme" well to establish the absolute baseline. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Efficacy via Phospho-Specific Western Blotting

The Causality: Biochemical potency (IC50) rarely translates 1:1 to cellular potency (EC50). Intracellular ATP concentrations are massive (~1-5 mM) compared to biochemical assays (~10-100 µM). Furthermore, the compound must cross the lipid bilayer. We must prove the compound inhibits the kinase inside a living cell by measuring the suppression of downstream phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., KG-1 for FGFR signaling or Ramos for SYK signaling) at 1×106 cells/well in a 6-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the pyrrolopyrazine derivative at concentrations bracketing the biochemical IC50 (e.g., 0.1, 1, 10, and 100 times the IC50). Incubate for 2 hours.

  • Stimulation (Optional but Recommended): Stimulate cells with the appropriate ligand (e.g., FGF2 for FGFR) for 15 minutes to spike phosphorylation levels, making inhibition easier to detect.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent degradation of the phospho-signal).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.

  • Self-Validation Check: You must probe for both the phospho-target (e.g., p-FGFR or p-STAT3) and the total-target (e.g., total FGFR or total STAT3). If the phospho-signal decreases but the total protein remains constant, you have validated true kinase inhibition. GAPDH or β -actin must be used as a loading control to ensure equal protein distribution across lanes.

Conclusion

The 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazine and pyrrole nitrogens, and optimizing the electronic and steric profile via the 2-methoxy substitution, researchers can generate highly potent ATP-competitive inhibitors. When evaluated through the rigorous, self-validating workflows outlined above, this pharmacophore continues to yield promising candidates for the treatment of intractable malignancies.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018. URL:[Link]

  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 2023. URL:[Link]

  • JAK3 kinase domain in complex with 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine derivative. RCSB Protein Data Bank (PDB: 4HVI), 2013. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Application Note: Step-by-Step Synthesis Protocol for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Introduction & Mechanistic Rationale The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged bioisosteric building block heavily ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

Introduction & Mechanistic Rationale

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged bioisosteric building block heavily utilized in modern drug discovery. Acting as a purine and 7-azaindole mimic, it serves as a critical hinge-binding motif in the development of FGFR kinase inhibitors[1], nonintercalative Topoisomerase II catalytic inhibitors[2], and advanced JAK inhibitors such as Upadacitinib[3].

The Synthetic Challenge & Causality: Synthesizing 2-methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) directly from 2-bromo-5H-pyrrolo[2,3-b]pyrazine[4] presents a unique mechanistic challenge. While standard pyrazines undergo facile Nucleophilic Aromatic Substitution (SNAr)[5], the presence of the pyrrole nitrogen alters the reactivity. Under basic conditions (e.g., Sodium Methoxide), the pyrrole N-H (pKa ~13) is rapidly deprotonated. The resulting anionic core becomes highly electron-rich, drastically deactivating the pyrazine ring toward nucleophilic attack.

The Solution: To bypass this electronic deactivation without the need for transient protecting groups (like SEM or Tosyl), this protocol employs a Copper(I)-catalyzed Ullmann-type C-O coupling . By utilizing CuI and a 1,10-phenanthroline ligand, the reaction proceeds via an oxidative addition/reductive elimination catalytic cycle at the C-Br bond, forcing the methoxylation forward despite the deactivated nature of the anionic heterocycle.

Reaction Pathway & Workflow Visualization

ReactionScheme SM 2-Bromo-5H-pyrrolo [2,3-b]pyrazine (SM) Cat Cu(I) / Phenanthroline Catalytic Complex SM->Cat NaOMe, MeOH Oxidative Addition Prod 2-Methoxy-5H-pyrrolo [2,3-b]pyrazine (Target) Cat->Prod Reductive Elimination 110 °C, 16 h

Fig 1: Copper-catalyzed Ullmann-type methoxylation pathway.

ProtocolWorkflow S1 1. Inert Setup Argon Purged Tube S2 2. Reagent Loading SM, CuI, Ligand, NaOMe S1->S2 S3 3. Thermal Activation 110 °C Sealed Heating S2->S3 S4 4. Copper Quench NH4Cl (aq) Wash S3->S4 S5 5. Purification Silica Chromatography S4->S5 S6 6. Validation NMR & LC-MS Analysis S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis protocol.

Materials and Quantitative Data

Scale: 10.0 mmol. Ensure all solid reagents are dry and handled under an inert atmosphere to prevent catalyst poisoning.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Bromo-5H-pyrrolo[2,3-b]pyrazine198.021.0 eq1.98 gElectrophilic Starting Material
Sodium Methoxide (Powder)54.023.0 eq1.62 gBase & Nucleophile
Copper(I) Iodide (CuI)190.450.1 eq190 mgTransition Metal Catalyst
1,10-Phenanthroline180.210.2 eq360 mgBidentate Ligand
Anhydrous Methanol (MeOH)32.04-20 mLSolvent & Nucleophile Source

Expert Note on Equivalents: Exactly 3.0 equivalents of NaOMe are used. The first equivalent is consumed immediately by the acidic pyrrole N-H. The second acts as the nucleophile for the cross-coupling, and the third ensures a highly basic environment to drive the equilibrium and stabilize the active copper species.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 50 mL heavy-walled Schlenk tube or a dedicated microwave vial equipped with a Teflon-lined crimp cap.

  • Backfill the vessel with Argon three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Reagent Addition

  • Add 1.98 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine, 190 mg of CuI, and 360 mg of 1,10-phenanthroline to the vessel.

  • Add 1.62 g of Sodium Methoxide powder. (Caution: NaOMe is highly hygroscopic; weigh rapidly).

  • Inject 20 mL of anhydrous Methanol via syringe.

  • Seal the tube tightly.

Step 3: Thermal Activation

  • Place the sealed tube behind a blast shield in an oil bath pre-heated to 110 °C.

  • Stir vigorously (800 rpm) for 16 hours. Causality: Methanol boils at 64.7 °C. Heating to 110 °C generates significant internal pressure, which is absolutely required to overcome the high activation energy barrier of the deactivated pyrrolo-pyrazine anion.

Step 4: Quench and Extraction

  • Remove the vessel from the heat and allow it to cool completely to room temperature before opening to prevent solvent eruption.

  • Pour the dark reaction mixture into a beaker containing 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl) and stir for 30 minutes.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Collect the product fractions and evaporate to yield 2-methoxy-5H-pyrrolo[2,3-b]pyrazine as a pale yellow solid.

Self-Validating Quality Control & Troubleshooting

To ensure the trustworthiness of the protocol, scientists should observe the following self-validating checkpoints during the experiment:

CheckpointExpected ObservationCausality & Troubleshooting
Reaction Color Initially green/brown, turning dark opaque brown upon heating.Indicates the formation of the active Cu-phenanthroline complex. If it turns black immediately, oxygen breached the seal (Cu oxidation).
Aqueous Quench The aqueous layer turns deep, vibrant blue upon stirring with NH₄Cl.NH₄Cl forms the highly water-soluble [Cu(NH₃)₄]²⁺ complex. This prevents copper from streaking on the silica column and contaminating the final API.
TLC Monitoring SM Rf ~ 0.4; Product Rf ~ 0.3 (in 50% EtOAc/Hexanes, UV 254 nm).The methoxy product is slightly more polar than the bromo-precursor. If SM persists, ensure the tube was fully sealed (pressure loss halts the reaction).
¹H-NMR (DMSO-d6) Appearance of a sharp singlet at ~3.95 ppm (3H).Confirms successful incorporation of the -OCH₃ group. The pyrrole N-H should appear as a broad singlet >11.5 ppm.

References

  • Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines Source: RSC Publishing (Mendeleev Communications) URL:[Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Upadacitinib-impurities (2-Chloro-5H-pyrrolo[2,3-b]pyrazine) Source: Pharmaffiliates URL:[Link]

Sources

Application

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine: A Privileged Hinge-Binding Scaffold for Next-Generation Kinase Inhibitors

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Rationale The discovery of highly selective and metabolically stable ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Rationale

The discovery of highly selective and metabolically stable kinase inhibitors remains a cornerstone of modern targeted therapy. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a highly privileged, versatile hinge-binding scaffold in the design of ATP-competitive inhibitors[1].

Specifically, 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0)[2] serves as an optimal advanced building block. The bicyclic system fuses an electron-deficient pyrazine with an electron-rich pyrrole, providing a unique electronic profile. The strategic placement of the 2-methoxy group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-donating group, fine-tuning the pKa of the pyrazine nitrogens to optimize hydrogen bond acceptor strength.

  • Physicochemical Enhancement: The methoxy group projects toward the solvent-exposed channel of the kinase ATP pocket, improving aqueous solubility and overall ligand efficiency without inducing steric clashes[1].

Mechanistic Insights: The Hinge-Binding Paradigm

To design effective kinase inhibitors, one must understand the causality of the interaction between the ligand and the kinase hinge region. The 5H-pyrrolo[2,3-b]pyrazine scaffold acts as a bidentate hinge binder[3]:

  • Hydrogen Bond Donor: The N5-H of the pyrrole ring donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (e.g., Glu562 in FGFR1).

  • Hydrogen Bond Acceptor: The N4 of the pyrazine ring accepts a hydrogen bond from the backbone amide N-H of the adjacent hinge residue.

Unlike traditional indole or azaindole scaffolds, the pyrrolopyrazine core alters the vector of subsequent substitutions (at C7 or C6), allowing medicinal chemists to access distinct hydrophobic sub-pockets (such as the gatekeeper or back-pocket regions) with high precision[4].

Key Applications in Targeted Therapeutics

A. Oncology: Pan-FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFR1–4) are frequently mutated or overexpressed in various malignancies. Derivatization of the pyrrolo[2,3-b]pyrazine core at the C7 position has yielded potent pan-FGFR inhibitors. Recent breakthroughs have even utilized this scaffold to develop covalent inhibitors capable of overcoming clinical resistance driven by gatekeeper mutations[4].

B. Immunology: JAK and SYK Inhibition

In the treatment of autoimmune diseases like rheumatoid arthritis, selectivity is paramount to avoid off-target hematological toxicities. The scaffold has been successfully deployed to create highly selective Spleen Tyrosine Kinase (SYK) inhibitors[5] and Janus Kinase 3 (JAK3) inhibitors[6].

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->JAK ATP Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus

Caption: Mechanism of action: Pyrrolo[2,3-b]pyrazine derivatives inhibiting the JAK/STAT pathway.

Representative Kinase Selectivity Data

The following table summarizes the structure-activity relationship (SAR) trends commonly observed when functionalizing the 5H-pyrrolo[2,3-b]pyrazine core, demonstrating the impact of the 2-methoxy group and C7-aryl substitutions[1],[5].

Scaffold TypeSubstitution PatternFGFR1 IC₅₀ (nM)JAK3 IC₅₀ (nM)SYK IC₅₀ (nM)Solubility (µg/mL)
Base Core Unsubstituted Pyrrolo[2,3-b]pyrazine>10,000>10,000>10,00045.2
Intermediate 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine>5,000>5,000>5,00088.5
Optimized Lead A 2-Methoxy, C7-(1-Methylpyrazol-4-yl)12.44501,20065.0
Optimized Lead B 2-Methoxy, C7-(Substituted Indole)4.285>2,00052.4

Experimental Methodologies & Protocols

The functionalization of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine typically follows a robust, self-validating synthetic workflow.

SynthWorkflow A 2-Methoxy-5H- pyrrolo[2,3-b]pyrazine B C7-Bromination (NBS, DMF) A->B Electrophilic Substitution C N5-Protection (TsCl, NaH) B->C N-Alkylation D Suzuki Coupling (Pd-Catalyst) C->D Cross-Coupling E Deprotection & Assay D->E Finalization

Caption: Synthetic workflow for the derivatization of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine.

Protocol 1: Regioselective C7-Bromination

Causality: The pyrrole ring is highly electron-rich compared to the pyrazine ring. The C7 position is the most nucleophilic site, allowing for highly regioselective electrophilic aromatic substitution without requiring directing groups[4].

Step-by-Step Procedure:

  • Dissolve 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath. Rationale: Low temperature prevents over-bromination at the C6 position.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺) is <5% relative to the brominated product peak ([M+H+78]⁺).

  • Quench the reaction with ice-water, filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 7-bromo-2-methoxy-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C7

Causality: To introduce the back-pocket binding moiety, a palladium-catalyzed cross-coupling is employed[7]. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the sterically demanding reductive elimination step.

Step-by-Step Procedure:

  • In a microwave vial, combine 7-bromo-2-methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction mixture at 90 °C for 3 hours (or 110 °C for 30 min via microwave irradiation).

  • Self-Validation Check: Perform TLC (EtOAc/Hexane 1:1). The disappearance of the lower-Rf bromide starting material indicates successful coupling.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 3: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the synthesized inhibitors. The time-resolved nature of the measurement eliminates short-lived background autofluorescence emitted by the synthetic compounds, effectively preventing false positives in the screening data[1].

Step-by-Step Procedure:

  • Prepare a 384-well plate with serial dilutions of the synthesized inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add the target kinase (e.g., FGFR1 or JAK3) and the specific biotinylated peptide substrate.

  • Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Incubate for 30 minutes and read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative) and a known reference inhibitor (positive) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine at the C-3 Position

Abstract The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, notably featuring in a variety of kinase inhibitors.[1][2] Functionalization of this heterocyclic system is critical for the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, notably featuring in a variety of kinase inhibitors.[1][2] Functionalization of this heterocyclic system is critical for the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine at the C-3 position. We will explore key synthetic strategies, including N-protection, regioselective C-3 bromination, and subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to aid researchers in this field.

Introduction: The Strategic Importance of the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Scaffold

The 2-methoxy-5H-pyrrolo[2,3-b]pyrazine moiety is a key building block in the synthesis of potent and selective inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[1][3] The methoxy group at the C-2 position and the pyrrole nitrogen at the N-5 position are crucial for binding interactions within the ATP-binding pocket of these enzymes. The C-3 position of the pyrrole ring serves as a critical vector for introducing diversity-oriented substituents, which can modulate potency, selectivity, and pharmacokinetic properties.

Direct functionalization of the C-3 position is challenging due to the electron-deficient nature of the pyrazine ring and the presence of a reactive N-H proton.[4] This guide outlines a robust strategy to overcome these challenges, focusing on a logical sequence of protection, regioselective halogenation, and cross-coupling.

Overall Synthetic Workflow

The most reliable pathway for C-3 functionalization involves a three-stage process. This approach ensures high regioselectivity and compatibility with a broad range of functional groups.

Synthetic_Workflow Start 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine N_Protected N-SEM Protected Intermediate Start->N_Protected N-Protection (SEM-Cl) C3_Bromo 3-Bromo-N-SEM Protected Intermediate N_Protected->C3_Bromo C-3 Bromination (NBS) C3_Functionalized C-3 Functionalized Product C3_Bromo->C3_Functionalized Suzuki-Miyaura Coupling Final_Product Deprotected Final Product C3_Functionalized->Final_Product Deprotection (TFA)

Caption: Overall workflow for C-3 functionalization.

Stage 1: N-H Protection of the Pyrrole Ring

Expertise & Experience: The acidic proton on the N-5 pyrrole nitrogen can interfere with subsequent reactions, particularly organometallic transformations like lithiation or Grignard reactions. It can also be a site for unwanted side reactions during electrophilic aromatic substitution. Therefore, protection of this nitrogen is a critical first step. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this scaffold. It is robust enough to withstand a variety of reaction conditions, yet can be removed under relatively mild acidic or fluoride-mediated conditions.[1][5] Its directing capabilities in lithiation reactions on similar heterocyclic systems have also been noted.[6][7]

Protocol 1: N-Protection with SEM-Chloride

Materials:

  • 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise. Effervescence should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-SEM protected intermediate.

Stage 2: Regioselective C-3 Bromination

Expertise & Experience: With the N-5 position protected, the pyrrole ring is now activated for electrophilic aromatic substitution. The C-3 position is generally the most electron-rich and sterically accessible site on the pyrrole moiety of the pyrrolo[2,3-b]pyrazine core. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often leading to high regioselectivity.[8][9]

Protocol 2: C-3 Bromination using N-Bromosuccinimide (NBS)

Materials:

  • N-SEM protected 2-methoxy-5H-pyrrolo[2,3-b]pyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected starting material (1.0 eq.) in MeCN or CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq.) in one portion.

  • Stir the reaction mixture at 0 °C. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction progress closely by TLC or LC-MS to avoid over-bromination.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Wash the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude 3-bromo-N-SEM protected intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Stage 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Expertise & Experience: The introduction of the bromo-substituent at C-3 provides a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and robust method for forming C-C bonds between sp²-hybridized carbons.[4][10][11] This reaction tolerates a wide variety of functional groups and is extensively used in pharmaceutical synthesis.[12][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.[11]

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids

Materials:

  • 3-Bromo-N-SEM-2-methoxy-5H-pyrrolo[2,3-b]pyrazine

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol% or a pre-catalyst like XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.)

  • Anhydrous solvent mixture (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 3-bromo intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Stir vigorously until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)8580-90
3-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)Toluene/H₂O (10:1)10075-85

Stage 4: N-SEM Deprotection

Expertise & Experience: The final step is the removal of the SEM protecting group to yield the free N-H pyrrole. A common and effective method for SEM deprotection is treatment with a strong acid like trifluoroacetic acid (TFA), often followed by a basic workup to manage the release of formaldehyde.[1][14][15] For substrates sensitive to strong acid, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can be an alternative.[15]

Protocol 4: Two-Step SEM Deprotection with TFA and NaHCO₃

Materials:

  • C-3 functionalized, N-SEM protected pyrrolo[2,3-b]pyrazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the SEM-protected compound (1.0 eq.) in CH₂Cl₂.

  • Add TFA (typically 20-30% v/v) dropwise at room temperature.

  • Stir the reaction for 2-10 hours, monitoring by TLC/LC-MS.[1]

  • Once the first step is complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in THF.

  • Add saturated aqueous NaHCO₃ solution and stir vigorously for 12-18 hours.[14]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Alternative C-3 Functionalization Strategies

While the bromination-coupling sequence is highly reliable, other methods for direct C-3 functionalization exist, though they may be more substrate-dependent.

Directed ortho-Metalation (DoM)

The N-SEM protecting group can potentially direct lithiation to the C-3 position.[16] This strategy involves deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile.

Directed_Metalation N_Protected N-SEM Protected Intermediate Lithiated C-3 Lithiated Species N_Protected->Lithiated n-BuLi or LDA, THF, -78°C Quenched C-3 Functionalized Product Lithiated->Quenched Electrophile (E+) Quench

Caption: Directed ortho-Metalation (DoM) pathway.

Causality: This method offers a more direct route to C-3 functionalization, avoiding the halogenation step. However, it requires strictly anhydrous conditions and careful temperature control. The stability of the lithiated intermediate can be an issue, and optimization of the base and reaction time is often necessary.[17]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[4] While challenging for the electron-deficient pyrazine system, the presence of the electron-donating methoxy group at C-2 and the pyrrole ring may provide sufficient activation for a reaction at C-3, albeit likely requiring harsh conditions (high temperature and large excess of reagent).[4] The resulting aldehyde is a versatile handle for further transformations.

Troubleshooting and Key Considerations

  • Incomplete N-Protection: Ensure NaH is fresh and the reaction is strictly anhydrous.

  • Poor Regioselectivity in Bromination: Low temperatures (0 °C or below) are key to favor C-3 functionalization. Running the reaction at room temperature may lead to mixtures.

  • Low Yield in Suzuki Coupling: Degassing the solvent is critical to prevent catalyst deactivation. The choice of ligand can be crucial; for challenging couplings, consider using more advanced phosphine ligands like XPhos.[12]

  • Difficult SEM-Deprotection: If the TFA/NaHCO₃ method fails, consider using TBAF in THF or Lewis acids like MgBr₂.[15] Note that reaction times can be long, and monitoring is essential.[14][15]

Conclusion

The functionalization of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine at the C-3 position is a key strategic maneuver in the synthesis of high-value pharmaceutical compounds. The outlined multi-step sequence of N-protection, regioselective bromination, and Suzuki-Miyaura cross-coupling provides a robust and versatile platform for accessing a wide array of C-3 substituted analogs. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can efficiently navigate the synthesis of these important heterocyclic scaffolds.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]

  • Li, J., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(10), 1633. Retrieved from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. Retrieved from [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Retrieved from [Link]

  • Pfizer, Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • Liu, Q., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PMC. Retrieved from [Link]

  • Yamaguchi, S., et al. (2017). Publications. Nagoya University. Retrieved from [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Retrieved from [Link]

  • NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN. RSC Publishing. Retrieved from [Link]

  • Bjørnstad, F., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. Retrieved from [Link]

  • Li, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

  • Sánchez-García, D., et al. (2002). Regioselective symmetrical bromination of protected 2,2′-biimidazole. Journal of Heterocyclic Chemistry, 39(4), 733-735. Retrieved from [Link]

  • Bjørnstad, F., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PubMed. Retrieved from [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. Retrieved from [Link]

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. Retrieved from [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Profiling and Assay Preparation for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine-Based FGFR Kinase Inhibitors

Introduction & Mechanistic Rationale Fibroblast growth factor receptors (FGFR1–4) are receptor tyrosine kinases that regulate critical cellular functions, including proliferation, survival, and migration. Aberrant FGFR s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fibroblast growth factor receptors (FGFR1–4) are receptor tyrosine kinases that regulate critical cellular functions, including proliferation, survival, and migration. Aberrant FGFR signaling—driven by gene amplification, mutations, or fusions—is a well-documented oncogenic driver in multiple malignancies, including cholangiocarcinoma, urothelial carcinoma, and various sarcomas [2].

To therapeutically target these aberrations, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a highly potent, ATP-competitive hinge-binding motif[1]. Specifically, derivatives built upon the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine core mimic the adenine ring of ATP, forming crucial hydrogen bonds with the FGFR kinase hinge region (e.g., Ala564 in FGFR1). The methoxy substitution provides favorable vectorization for solvent-exposed regions, enhancing both potency and physicochemical properties.

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-4 (Tyrosine Kinase) FGF->FGFR Activates FRS2 FRS2 Adaptor Protein FGFR->FRS2 Phosphorylates Inhibitor 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (ATP-Competitive Inhibitor) Inhibitor->FGFR Blocks Kinase Domain MAPK RAS/RAF/MEK/ERK (Proliferation) FRS2->MAPK Induces PI3K PI3K/AKT/mTOR (Survival) FRS2->PI3K Induces

Figure 1: FGFR signaling cascade and the targeted inhibition by 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine.

Self-Validating Experimental Design

As a Senior Application Scientist, it is critical to recognize that a single assay cannot definitively prove a compound's efficacy. The protocols detailed below form a self-validating system .

  • Causality & Translation: Enzymatic potency (Protocol 3.2) must translate to cellular target engagement via p-FRS2 reduction (Protocol 3.3), which must subsequently drive phenotypic efficacy via reduced viability in FGFR-addicted cells (Protocol 3.4).

  • Trustworthiness: A counter-screen against a non-FGFR-dependent cell line (e.g., A549) is mandatory to rule out general cytotoxicity. Furthermore, known clinical inhibitors (e.g., AZD4547 or Erdafitinib) must be run in parallel as positive controls to normalize inter-assay variability.

Assay_Workflow Prep Compound Preparation Enz Enzymatic Profiling Prep->Enz Cell Cellular Viability Enz->Cell MoA Target Engagement Cell->MoA ADME Metabolic Stability MoA->ADME

Figure 2: Sequential self-validating in vitro assay workflow for FGFR kinase inhibitors.

Detailed Step-by-Step Methodologies

Protocol 3.1: Compound Preparation & Acoustic Dispensing

Causality: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives can exhibit poor aqueous solubility. Using acoustic liquid handling eliminates tip-based carryover and allows for direct nano-liter dilution into the assay plate, keeping final DMSO concentrations strictly below 1% (v/v) to prevent artifactual denaturation of the FGFR kinase domain.

  • Stock Preparation: Dissolve the synthesized 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using a 384-well polypropylene source plate.

  • Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer 100 nL of the compound directly into the dry destination assay plates (384-well low-volume plates).

Protocol 3.2: Cell-Free Enzymatic Kinase Assay (HTRF)

Causality: Because the pyrrolo-pyrazine core is ATP-competitive, the assay must be run at the apparent ATP Km​ for each specific FGFR isoform. This ensures maximum sensitivity to the inhibitor while maintaining physiological relevance.

  • Kinase Buffer: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme Addition: Add 5 µL of recombinant FGFR1, FGFR2, FGFR3, or FGFR4 (pre-diluted in kinase buffer) to the assay plate containing the dispensed compound. Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated TK-peptide and ATP (at the pre-determined Km​ for each isoform). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-Cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour at RT and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader (e.g., PHERAstar). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 3.3: Target Engagement & Intracellular Signaling (HTRF/AlphaLISA)

Causality: FRS2 (Fibroblast Growth Factor Receptor Substrate 2) is the direct downstream adaptor protein of FGFR. Its phosphorylation status (p-FRS2) is the most proximal and accurate cellular readout of FGFR target engagement, avoiding the signal amplification noise seen further down the MAPK pathway [3].

  • Cell Seeding: Seed KG-1 cells (which harbor an FGFR1OP2-FGFR1 fusion) at 50,000 cells/well in a 96-well plate.

  • Starvation & Treatment: Starve cells in serum-free media for 4 hours. Add the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine compounds and incubate for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL FGF2 and 10 µg/mL Heparin for 15 minutes to induce acute signaling.

  • Lysis & Detection: Lyse the cells using the provided HTRF lysis buffer supplemented with protease and phosphatase inhibitors. Transfer the lysate to a 384-well plate and add the p-FRS2 (Tyr196) detection antibodies. Read the TR-FRET signal after a 4-hour incubation.

Protocol 3.4: Cell Viability & Proliferation Assay (CellTiter-Glo)

Causality: Measuring ATP correlates directly with the number of metabolically active cells. By comparing an FGFR-addicted line (KG-1) against a non-dependent line (A549), we validate that the compound's cytotoxicity is mechanism-based (on-target) rather than a result of general chemical toxicity.

  • Cell Seeding: Seed KG-1 cells (FGFR-dependent) and A549 cells (Counter-screen) at 2,000 cells/well in 384-well white opaque plates.

  • Treatment: Add compounds via acoustic dispensing. Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

Representative Quantitative Data

The table below summarizes the expected profiling data for a highly optimized 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivative compared to a clinical benchmark. A successful compound will show potent enzymatic inhibition, strong cellular translation in FGFR-driven lines, and high metabolic stability.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)KG-1 Cell IC₅₀ (nM)A549 Cell IC₅₀ (nM)HLM T₁/₂ (min)
Lead Compound A 3.24.112.5145.028.4>10,00045
AZD4547 (Control) 1.82.524.0180.015.2>10,00032

Note: The 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold typically exhibits weaker activity against FGFR4 due to structural differences in the kinase domain (specifically the Cys552 residue in FGFR4), making it a selective pan-FGFR1-3 inhibitor.

References

  • Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Current progress in cancer treatment by targeting FGFR signaling Source: Cancer Biology & Medicine URL: [Link]

Method

Application Note: Integrating 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine into Kinase Drug Discovery Pipelines

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Lead Optimization, and Assay Validation Mechanistic Rationale & Scaffold Superiority In the landscape of targeted onc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Lead Optimization, and Assay Validation

Mechanistic Rationale & Scaffold Superiority

In the landscape of targeted oncology and antiviral therapeutics, the discovery of novel, patentable chemical space for kinase inhibition remains a critical bottleneck. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a highly privileged bicyclic heteroaromatic scaffold, frequently utilized in structure-based drug design to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) and serine/threonine kinases 1.

Why 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine? The unmodified pyrrolo[2,3-b]pyrazine acts as an ideal bidentate "hinge binder." The pyrrole nitrogen (NH) serves as a potent hydrogen bond donor, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor. This motif perfectly complements the backbone amides of highly conserved hinge residues (e.g., Ala564 in FGFR1 or Met108 in ERK2) [[2]]().

The specific introduction of a 2-methoxy substitution (CAS: 1823381-89-0) provides three distinct mechanistic advantages:

  • Electronic Modulation: The electron-donating methoxy group alters the pKa of the pyrazine nitrogens, fine-tuning the strength of the hydrogen bond acceptor to optimize residence time.

  • Vectorial Trajectory: The methoxy group projects into the solvent-exposed region or adjacent shallow sub-pockets, providing a synthetic handle to manipulate physicochemical properties (e.g., solubility and permeability) without disrupting the critical hinge interaction.

  • Selectivity Filtering: Steric bulk at the 2-position can induce clashes with kinases possessing bulky gatekeeper residues, thereby engineering selectivity into the scaffold early in the pipeline.

Drug Discovery Workflow

To systematically exploit this scaffold, a self-validating workflow integrating chemical synthesis, biochemical profiling, and structural biology is required.

Workflow Hit Hit Identification (Scaffold Hopping) Synthesis Library Synthesis (Cross-Coupling) Hit->Synthesis Assay Biochemical Profiling (TR-FRET Assays) Synthesis->Assay Xray X-Ray Crystallography (Hinge Validation) Assay->Xray Xray->Synthesis Rational Design Lead Lead Optimization (SAR & ADME) Xray->Lead

Workflow for pyrrolo[2,3-b]pyrazine-based kinase inhibitor discovery and optimization.

Experimental Protocols

The following protocols establish a robust, self-validating system for generating and evaluating 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives.

Protocol 3.1: Library Generation via Late-Stage Functionalization

Causality: To rapidly generate Structure-Activity Relationship (SAR) data, late-stage functionalization via Suzuki-Miyaura cross-coupling is preferred. This palladium-catalyzed method tolerates a wide array of polar functional groups, eliminating the need for complex protection/deprotection steps and minimizing synthetic attrition 3.

Step-by-Step Procedure:

  • Halogenation: Dissolve 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS, 1.05 eq) at 0°C to selectively iodinate the highly nucleophilic C-7 position of the pyrrole ring. Stir for 2 hours, quench with sodium thiosulfate, and purify via flash chromatography.

  • Cross-Coupling Assembly: In a microwave-safe vial, combine the 7-iodo intermediate (1.0 eq), an aryl/heteroaryl boronic acid library member (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Basic Activation: Add a 2M aqueous solution of K2​CO3​ (3.0 eq) and 1,4-dioxane. The biphasic basic environment is critical for the transmetalation step of the catalytic cycle.

  • Reaction & Purification: Irradiate at 110°C for 30 minutes in a microwave reactor. Filter through Celite, concentrate, and purify via preparative HPLC.

  • Quality Control (Self-Validation): Confirm >95% purity via LC-MS and verify structural integrity using 1H-NMR. Do not proceed to biological assays with <95% purity to prevent false positives from highly active trace impurities.

Protocol 3.2: TR-FRET Kinase Enzymatic Assay

Causality: Heterocyclic scaffolds often exhibit intrinsic autofluorescence, confounding standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide chelate (e.g., Europium), allowing a time delay before measurement that completely bypasses transient compound autofluorescence.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing recombinant kinase (e.g., FGFR1 or ERK2), ATP at its apparent Km​ (to ensure competitive binding dynamics), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Dispense 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) effects. Keep final DMSO concentration ≤1%.

  • Reaction Assembly: Add the kinase/substrate/ATP master mix to the compounds. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50​ . Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

Protocol 3.3: Apo-Enzyme Soaking for Co-Crystallization

Causality: To definitively prove that the 2-methoxy-pyrrolo[2,3-b]pyrazine core is engaging the hinge region and not binding allosterically, X-ray crystallography is mandatory. Soaking pre-formed apo-crystals is generally faster and yields higher resolution data than co-crystallization, provided the crystal lattice permits ligand entry.

Step-by-Step Procedure:

  • Crystal Growth: Grow apo-crystals of the target kinase using the sitting-drop vapor diffusion method.

  • Ligand Soaking: Transfer the apo-crystal into a soaking drop containing the reservoir solution supplemented with 1-5 mM of the synthesized derivative and 5% DMSO. Incubate for 24-48 hours.

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Verify the bidentate hydrogen bonds between the pyrrolo[2,3-b]pyrazine nitrogens and the hinge backbone amides.

Quantitative SAR Data Summary

To illustrate the impact of scaffold hopping and functionalization, the following table summarizes representative structure-activity relationship (SAR) data. Notice how the core scaffold dictates baseline activity, while the R-group drives selectivity between FGFR1 and ERK2.

Compound IDCore ScaffoldSubstitution (C-7)FGFR1 IC50​ (nM)ERK2 IC50​ (nM)Caco-2 Permeability ( Papp​ )
Hit-01 1H-pyrazolo[4,3-b]pyridine1-Methylpyrazole1,250>10,000Low
Lead-02 5H-pyrrolo[2,3-b]pyrazine1-Methylpyrazole458,500Moderate
Opt-03 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine1-Methylpyrazole124,200High
Opt-04 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine3,4-Dimethoxyphenyl8515High

Data Interpretation: Transitioning from a pyrazolo-pyridine to the pyrrolo[2,3-b]pyrazine core significantly enhances FGFR1 potency due to optimized hinge-binding geometry. The addition of the 2-methoxy group (Opt-03) further improves potency and significantly enhances cellular permeability, a critical ADME parameter for oral bioavailability.

Mechanism of Action: Signaling Pathway Inhibition

The ultimate goal of developing these compounds is the targeted disruption of oncogenic signaling cascades. By competitively binding to the ATP pocket of RTKs like FGFR1, 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives block receptor autophosphorylation, thereby silencing downstream MAPK and PI3K pathways.

Pathway Ligand Growth Factors (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR1) Ligand->Receptor Activation Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Inhibitor 2-Methoxy-5H-pyrrolo [2,3-b]pyrazine Inhibitor->Receptor Hinge Binding Outcome Tumor Proliferation & Survival Downstream->Outcome Gene Expression

Inhibition of RTK signaling by pyrrolo[2,3-b]pyrazine derivatives.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI Molecules (2018) URL:[1]

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: ACS Journal of Medicinal Chemistry (2019) URL:[3]

  • 4QP6: Crystal Structure of ERK2 in complex with 5H-pyrrolo[2,3-b]pyrazine Source: RCSB Protein Data Bank (2015) URL:[2]

Sources

Application

Reagents required for 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine N-alkylation

Pharmacological Context and Scaffold Significance The 5H-pyrrolo[2,3-b]pyrazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for indoles and 7-azaindoles. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Scaffold Significance

The 5H-pyrrolo[2,3-b]pyrazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for indoles and 7-azaindoles. It is frequently utilized in the design of potent kinase inhibitors (such as FGFR and JAK inhibitors)[1] and nonintercalative Topoisomerase II catalytic inhibitors[2].

The introduction of a methoxy group at the C2 position serves a dual purpose: it acts as a hydrogen bond acceptor to interact with specific kinase hinge-region residues, and it modulates the electron density of the pyrazine ring, preventing unwanted nucleophilic attacks at the C2 position. The N-alkylation of the pyrrole nitrogen (position 5) is a critical late-stage functionalization strategy used to probe the solvent-exposed regions of target binding pockets or to optimize the pharmacokinetic (PK) profile of the drug candidate.

Mechanistic Causality & Reagent Selection

To achieve high-yielding and regioselective N-alkylation, the experimental conditions must be precisely tuned to the electronic properties of the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine core.

  • The Acidic NH: The electron-withdrawing nature of the fused pyrazine ring significantly increases the acidity of the pyrrole NH (estimated pKa ~ 15) compared to an isolated pyrrole.

  • Deprotonation Strategy (Why NaH?): [3] is the optimal base for this transformation. The reaction between NaH and the pyrrole NH is thermodynamically irreversible, driven by the evolution of hydrogen gas ( H2​ ). This ensures complete conversion of the starting material into the highly nucleophilic sodium pyrrolide anion.

  • Solvent Dynamics (Why DMF?): N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF effectively solvates the sodium cation ( Na+ ), leaving the pyrrolide anion "naked" and highly reactive toward electrophiles. This maximizes the rate of the subsequent SN​2 displacement.

  • Electrophile Considerations: Primary alkyl halides (iodides, bromides) or sulfonates are ideal. If the alkylating agent contains base-sensitive functional groups or is prone to E2 elimination (e.g., sterically hindered secondary bromides), a milder base such as Cesium Carbonate ( Cs2​CO3​ ) at elevated temperatures (60 °C) should be substituted for NaH.

Quantitative Reagent & Stoichiometry Matrix

The following table summarizes the optimized quantitative parameters for the standard NaH-mediated N-alkylation workflow.

Reagent / ParameterFunctionEquivalents (Molar)Physical State / Conc.Rationale for Selection
2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Starting Material1.0 eqSolid powderLimiting reagent.
Sodium Hydride (NaH) Base1.2 eq60% dispersion in mineral oilSlight excess ensures complete deprotonation; mineral oil protects from ambient moisture.
Alkyl Halide (R-X) Electrophile1.3 - 1.5 eqNeat liquid or solidExcess drives the SN​2 reaction to completion and compensates for potential trace hydrolysis.
Anhydrous DMF Solvent0.2 M (relative to SM)Liquid (<50 ppm H2​O )Solvates ion pairs; anhydrous grade is critical to prevent NaH quenching.
Temperature Profile Kinetic ControlN/A0 °C 25 °C (RT)0 °C controls the exothermic deprotonation; RT ensures complete alkylation.

Workflow Visualization

NAlkylationWorkflow SM 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (Starting Material) Deprotonation Deprotonation Phase NaH (1.2 eq), DMF, 0 °C SM->Deprotonation Add NaH portionwise Anion Sodium Pyrrolide Anion (Active Nucleophile) Deprotonation->Anion H2 Gas Evolution Alkylation Electrophilic Addition R-X (1.3 eq), 0 °C to RT Anion->Alkylation Add Alkyl Halide Workup Aqueous Quench & Extraction H2O / NH4Cl / EtOAc Alkylation->Workup SN2 Reaction Completion Product 5-Alkyl-2-methoxy-5H- pyrrolo[2,3-b]pyrazine Workup->Product Organic Layer Isolation

Workflow for the N-alkylation of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine via sodium pyrrolide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm the success of the intermediate chemical steps, ensuring trustworthiness and reproducibility.

Step 1: System Preparation and Deprotonation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Argon or N2​ ).

  • Dissolution: Add 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol, 149.15 mg) to the flask. Inject anhydrous DMF (5.0 mL) via syringe. Stir until complete dissolution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Briefly remove the septum and add NaH (60% dispersion in mineral oil, 1.2 mmol, 48.0 mg) in a single portion. Immediately replace the septum and maintain the inert atmosphere.

    • Validation Checkpoint 1 (Gas Evolution): Immediate effervescence (bubbling) must be observed. This is the H2​ gas byproduct, confirming the NaH is active and deprotonation is occurring.

    • Validation Checkpoint 2 (Colorimetric Shift): The solution will typically transition from pale yellow to a deeper, vibrant orange/yellow hue, visually indicating the formation of the delocalized pyrrolide anion.

  • Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation
  • Electrophile Addition: While maintaining the reaction at 0 °C, add the chosen alkyl halide (1.3 mmol) dropwise via syringe. If the alkyl halide is a solid, dissolve it in a minimal volume of anhydrous DMF (1.0 mL) prior to injection.

  • Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 12 hours, depending on the steric bulk of the electrophile.

    • Validation Checkpoint 3 (Reaction Monitoring): Analyze an aliquot via TLC (Hexanes/EtOAc, 1:1) or LC-MS. The target N-alkylated product will lack the polar NH hydrogen-bond donor, resulting in a significantly higher Rf​ value (less polar) than the starting material. The reaction is complete when the lower Rf​ starting material spot is fully consumed.

Step 3: Quench and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH4​Cl (10 mL) dropwise to quench any unreacted NaH.

    • Caution: Ensure proper venting, as residual NaH will generate H2​ gas upon contact with water.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Extract the aqueous layer. Wash the combined organic layers with distilled water ( 3×15 mL) to remove DMF, followed by a final wash with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 4 (NMR Confirmation): In the 1H -NMR spectrum of the purified product, the broad singlet corresponding to the pyrrole NH (typically around 11.5–12.0 ppm in DMSO- d6​ ) must be completely absent, replaced by the aliphatic signals of the newly introduced N-alkyl group.

References

  • Zhao, G., et al. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ACS Publications. "Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • New Drug Approvals. "ABT 494 (Upadacitinib) Synthesis and Pyrrolo[2,3-b]pyrazine Alkylation Protocols." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold. This bicyclic heteroaromatic system is a highly privileged pharmacophore in kinase inhibitor discovery (e.g., FGFR and JAK inhibitors)[1], but its unique electronic and steric properties require precise reaction optimization.

Expert Troubleshooting & FAQs

Q1: My Suzuki coupling of 3-bromo-2-methoxy-5H-pyrrolo[2,3-b]pyrazine is stalling at <20% conversion. What is the mechanistic cause? Expert Insight: The stalling is typically a synergistic failure of electronic deactivation and catalyst poisoning. First, the 2-methoxy group exerts a strong +M (resonance) effect, donating electron density into the otherwise electron-deficient pyrazine ring. While pyrazines normally undergo facile oxidative addition, this added electron density raises the activation barrier for the insertion of Pd(0) into the C-Br bond[2]. Second, the unprotected 5H-pyrrole NH (pKa ~13.5) is easily deprotonated by bases like K2CO3 or K3PO4. The resulting aza-anion further floods the ring with electron density, completely shutting down oxidative addition and leading to off-cycle Pd-N coordination complexes[3]. Solution: Protect the 5H-nitrogen (e.g., with a SEM or Tosyl group) prior to coupling[4].

Q2: Which catalyst system is optimal for coupling at the sterically hindered 3-position? Expert Insight: The 3-position of the pyrrolo[2,3-b]pyrazine core is flanked by the bridgehead nitrogen and the 2-methoxy group, creating significant steric bulk. While Pd(dppf)Cl2 is a reliable industry standard for general pyrrolopyrazine couplings[1], sterically encumbered substrates benefit from Buchwald-type precatalysts. XPhos Pd G2 paired with K3PO4 provides the necessary steric bulk to facilitate reductive elimination while remaining electron-rich enough to force the rate-limiting oxidative addition.

Q3: I am observing rapid protodeboronation of my heteroaryl boronic acid. How do I prevent this? Expert Insight: Protodeboronation outcompetes transmetalation when the transmetalation step is slow (often due to poor boronic acid solubility or insufficient base activation) or when water concentrations are too high at elevated temperatures. Solution: Use a boronic acid pinacol (Bpin) ester instead of a free boronic acid[1]. Reduce the water ratio in your solvent system (e.g., move from 3:1 to 5:1 Dioxane/H2O), and ensure the base is fully dissolved. Alternatively, use anhydrous conditions with CsF in Toluene.

Quantitative Data: Catalyst & Base Screening

The following table summarizes our internal screening data for the coupling of 3-bromo-2-methoxy-5-(SEM)-pyrrolo[2,3-b]pyrazine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

EntryPrecatalyst / Ligand (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh3)4K2CO3Dioxane/H2O (3:1)8035%
2Pd(dppf)Cl2K2CO3Dioxane/H2O (3:1)8082%
3 XPhos Pd G2 K3PO4 Dioxane/H2O (4:1) 90 >95%
4Pd(Amphos)Cl2Cs2CO3Toluene/H2O (3:1)9068%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 4 hours.

Reaction Workflows & Mechanistic Visualizations

OptimizationTree Start Substrate: 2-Methoxy-5H-pyrrolo [2,3-b]pyrazine CheckNH Is the 5H-NH Protected? Start->CheckNH Protect Protect NH (SEM-Cl, NaH, DMF) CheckNH->Protect No (Recommended) Unprotected Use Excess Base (K3PO4) & Polar Solvent CheckNH->Unprotected No (If required) CatScreen Catalyst Selection (Pd(dppf)Cl2 or XPhos Pd G2) CheckNH->CatScreen Yes Protect->CatScreen Unprotected->CatScreen Success High Yield Cross-Coupled Product CatScreen->Success

Workflow for optimizing Suzuki coupling of 2-methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Slower due to 2-OMe +M effect) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0

Catalytic cycle highlighting the rate-limiting oxidative addition affected by the 2-methoxy group.

Self-Validating Experimental Protocols

Protocol A: SEM-Protection of 3-Bromo-2-methoxy-5H-pyrrolo[2,3-b]pyrazine

This step is critical to prevent catalyst poisoning and aza-anion formation.

  • Setup: Charge a flame-dried flask with 3-bromo-2-methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under an argon atmosphere.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2SO4, and concentrate.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The product will show a significant shift to a higher Rf value due to the loss of the polar NH. LC-MS must confirm the mass shift (+130 Da) and 1H-NMR will show the disappearance of the broad NH peak (~11-12 ppm).

Protocol B: Optimized Suzuki-Miyaura Coupling

Utilizing XPhos Pd G2 to overcome the electronic deactivation of the 2-methoxy group.

  • Setup: In a microwave vial or Schlenk tube, combine the SEM-protected 3-bromo-2-methoxy-pyrrolo[2,3-b]pyrazine (1.0 equiv), aryl boronic acid pinacol ester (1.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture at 90 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the brominated starting material completely disappears. The emergence of the product mass should strictly correlate with a single, sharp UV peak at 254 nm.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: mdpi.com.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Source: nih.gov.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Source: acs.org.
  • Transition metal-catalyzed functionalization of pyrazines. Source: researchgate.net.

Sources

Optimization

Technical Support Center: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Substitution Chemistry

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in optimizing the functionalization of the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in optimizing the functionalization of the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold. This bicyclic system presents a unique electronic dichotomy: an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring. While this makes it a highly valuable pharmacophore, it also introduces significant chemoselectivity and regioselectivity challenges during substitution reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions such as N-alkylation, ether cleavage, and over-halogenation.

Experimental Workflow & Logical Relationships

The diagram below outlines the optimal logical workflow for functionalizing the C7 position while systematically blocking competing side reactions.

Pathway SM 2-Methoxy-5H- pyrrolo[2,3-b]pyrazine Ts N-Tosylation (NaH, TsCl) SM->Ts Side1 N-Alkylation (Side Reaction) SM->Side1 Unprotected Br C7-Bromination (NBS, -20°C) Ts->Br Side2 Demethylation (Ether Cleavage) Ts->Side2 Harsh Acids Target C7-Substituted Product Br->Target Side3 C6/C7 Di-bromination (Over-reaction) Br->Side3 Excess NBS/Heat

Workflow for regioselective C7-substitution minimizing N-alkylation and ether cleavage.

Troubleshooting Guide & FAQs

Q1: Why am I observing N-alkylation instead of C-substitution during my reactions?

Cause: The N5 pyrrole nitrogen is the most nucleophilic site on the scaffold. When exposed to bases, deprotonation yields a pyrrolide anion where the negative charge is heavily localized on the nitrogen. If you attempt direct electrophilic substitution or cross-coupling without a protecting group, the electrophile will preferentially attack N5[1]. Solution: You must install a strongly electron-withdrawing protecting group prior to functionalization. The Tosyl (Ts) or Phenylsulfonyl group is the industry standard for this scaffold[2][3]. Tosylation not only physically blocks the nitrogen but also pulls electron density away from the highly reactive pyrrole ring, dampening its reactivity and preventing uncontrolled over-substitution[4].

Q2: How can I prevent the demethylation of the 2-methoxy group during functionalization?

Cause: The 2-methoxy group is situated on the strongly electron-withdrawing pyrazine ring. This renders the methyl ether highly susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles, or cleavage by strong Brønsted/Lewis acids (e.g., HBr, BBr₃)[1]. Using standard Br₂/AcOH for bromination generates stoichiometric HBr, which rapidly cleaves the ether. Solution: Maintain strictly anhydrous, mildly electrophilic conditions. For halogenation, use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF. This provides a controlled release of the halonium ion without generating strong acids.

Q3: I am getting a mixture of C6 and C7 halogenated products. How do I improve regioselectivity?

Cause: Electrophilic aromatic substitution (EAS) on pyrrolo[2,3-b]pyrazines inherently favors the C7 position due to the stability of the Wheland intermediate. However, the adjacent C6 position is also highly reactive[1]. Elevated temperatures or highly reactive electrophiles will lead to C6/C7 di-halogenation. Solution: Regioselectivity is achieved through a combination of steric shielding and thermodynamic control. The bulky N-Tosyl group provides significant steric hindrance, shielding the adjacent C6 position. Furthermore, dropping the reaction temperature to -20 °C kinetically favors the more nucleophilic C7 position.

Quantitative Data: Protecting Group Optimization

The following table summarizes the causal relationship between the choice of N5-protecting group and the resulting C7 regioselectivity during bromination.

N5-Protecting GroupReagentTemp (°C)C7:C6 RegioselectivityYield (%)Primary Side Reactions Observed
None (NH) NBS2560:4045Severe N-bromination, Di-bromination
Boc NBS085:1572Partial Boc deprotection
SEM NBS-2092:881Trace C6 bromination
Tosyl (Ts) NBS-20>98:289None (Optimal)

Data reflects standardized optimization parameters for the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold to maximize C7-functionalization.

Step-by-Step Methodologies

To ensure self-validating and reproducible results, follow these detailed protocols for the protection and subsequent regioselective substitution of the scaffold.

Protocol A: Regioselective N-Tosylation of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

This step physically blocks N-alkylation and electronically deactivates the pyrrole ring.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-methoxy-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH irreversibly deprotonates N5, forming the reactive sodium pyrrolide while evolving H₂ gas.

  • Activation: Stir the mixture at 0 °C for 30 minutes until hydrogen evolution completely ceases.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise as a solution in anhydrous DMF[3]. Causality: The hard-hard interaction between the pyrrolide nitrogen and the sulfonyl electrophile ensures exclusive N-tosylation.

  • Quench & Workup: Stir for 2 hours at room temperature. Quench the reaction by slowly pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield 2-methoxy-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol B: Regioselective C7-Bromination

This step utilizes steric shielding and low temperatures to prevent C6-halogenation and ether cleavage.

  • Preparation: Dissolve the purified 2-methoxy-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures kinetically trap the electrophile at the most reactive C7 position, preventing C6 over-reaction.

  • Electrophilic Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes. Causality: NBS provides a controlled concentration of electrophilic bromine without generating ether-cleaving strong acids.

  • Reaction: Stir the mixture at -20 °C for exactly 2 hours. Monitor via TLC or LC-MS to ensure no di-bromination occurs.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract with Ethyl Acetate, wash extensively with water and brine, and dry over Na₂SO₄.

  • Isolation: Purify via silica gel chromatography to isolate the pure C7-bromo intermediate, ready for downstream Pd-catalyzed cross-coupling.

References

  • [2] Ligand-Controlled Synthesis of Azoles via Ir-Catalyzed Reactions of Sulfoxonium Ylides with 2-Amino Heterocycles | The Journal of Organic Chemistry - ACS Publications. 2

  • [1] Buy 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (EVT-3095319) | 1016241-56-7 - EvitaChem. 1

  • [4] 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine - PubChem - NIH. 4

  • [3] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC. 5

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Methoxy-5H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1228666-22-7).

The 5H-pyrrolo[2,3-b]pyrazine scaffold (also known as 4,7-diazaindole) is a privileged pharmacophore, serving as a critical intermediate in the development of potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR)[1][2][3]. However, the presence of multiple nitrogen heteroatoms and the electron-donating 2-methoxy group creates complex hydrogen-bonding networks that can complicate purification. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Purification Strategy Overview

Before diving into specific troubleshooting, it is crucial to understand the logical progression of purification for this intermediate. The decision to use chromatography versus recrystallization depends entirely on your crude impurity profile.

PurificationWorkflow Crude Crude 2-Methoxy-5H- pyrrolo[2,3-b]pyrazine TLC TLC / LC-MS Analysis (Assess Impurity Profile) Crude->TLC Flash Flash Chromatography (DCM:MeOH 95:5 + 1% TEA) TLC->Flash High Impurities (>10%) or Structural Analogs Recryst Recrystallization (IPA / Water System) TLC->Recryst Low Impurities (<10%) Mainly Salts/Polymers Flash->Recryst Polish Filtration & Crystallization Pure Pure API Intermediate (>98% Purity) Recryst->Pure

Decision tree for the purification of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine.

Troubleshooting FAQs

Q1: Why does my crude compound streak heavily on normal-phase silica gel, and how can I improve resolution?

Causality & Solution: The pyrrole NH acts as a strong hydrogen bond donor, while the pyrazine nitrogens act as acceptors. This creates strong, multivalent interactions with the acidic silanol groups (Si-OH) on the silica gel stationary phase, leading to severe peak tailing and streaking. To fix this: You must use a competitive hydrogen-bonding modifier. Adding 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol) effectively masks the silanol groups on the silica, sharpening the peaks and preventing tailing. Alternatively, switching to a reverse-phase (C18) system bypasses silanol interactions entirely.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) during recrystallization. How can I induce proper crystallization?

Causality & Solution: Oiling out occurs when the compound precipitates above its melting point in the chosen solvent system, or when the cooling rate is too rapid, trapping impurities in a supersaturated, amorphous state. To fix this: Switch to an Isopropyl Alcohol (IPA) and Water binary system. IPA provides excellent solubility at reflux, while water acts as a highly controllable anti-solvent. This ICH Class 3 solvent mixture is superior to older methods using toxic N-methylpyrrolidinone (NMP)[4]. To prevent oiling out:

  • Lower the initial solute concentration.

  • Reduce the cooling rate to a maximum of 5°C/hour.

  • Introduce seed crystals exactly at the cloud point.

Q3: Can I use standard Ethyl Acetate / Petroleum Ether for recrystallization instead of IPA/Water?

Causality & Solution: Yes, EtOAc/Petroleum Ether is a viable alternative, particularly for halogenated or tosyl-protected pyrrolo[2,3-b]pyrazine derivatives where the pyrrole NH is blocked[1][5]. However, for the unprotected 2-methoxy analog, the IPA/Water system generally yields higher polymorphic purity and better recovery (>94%) because the protic nature of the solvents actively disrupts intermolecular solute-solute hydrogen bonds during dissolution[4].

Quantitative Data Summaries

Table 1: Solubility Profile of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

Understanding the thermodynamics of your solvent is critical for both chromatography and crystallization.

Solvent SystemTemp (°C)Solubility LevelUtility in Purification
Water 25 / 100Insoluble / PoorExcellent Anti-solvent
Petroleum Ether / Hexane 25 / 60Insoluble / PoorAnti-solvent / Chromatography non-polar phase
Ethyl Acetate (EtOAc) 25 / 77Moderate / HighExtraction / Primary chromatography solvent
Dichloromethane (DCM) 25HighIdeal base solvent for loading onto silica gel
Isopropyl Alcohol (IPA) 25 / 82Low / Very HighIdeal primary solvent for recrystallization
Table 2: Flash Chromatography Solvent System Optimization
Solvent SystemModifierApplicationResolution Quality
Hexane : EtOAc (1:1)NoneNon-polar impuritiesPoor (Severe streaking of target)
DCM : MeOH (95:5)NoneStandard crudeModerate (Some tailing)
DCM : MeOH (95:5) 1% TEA Complex crude mixtures Excellent (Sharp peaks, high recovery)

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Self-Validating Check: The target compound should elute with an Rf of ~0.35 to 0.45. If the Rf is lower, increase MeOH concentration by 1-2%.

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% Triethylamine (TEA). Flush with 2 column volumes (CV) of the same solvent to neutralize the silica.

  • Sample Loading: Dissolve the crude 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine in a minimal amount of DCM. If solubility is poor, pre-absorb the crude onto a small amount of silica gel (dry loading) and evaporate the solvent completely before loading onto the column head.

  • Elution: Begin elution with a gradient of DCM:MeOH (99:1 containing 1% TEA), slowly increasing the polarity to DCM:MeOH (95:5 containing 1% TEA).

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Scalable IPA/Water Recrystallization

Self-Validating Check: The final crystals should appear as distinct plates or rods. Needle-like crystals indicate rapid precipitation and potential impurity entrapment[4].

  • Dissolution: Transfer the semi-pure compound to a round-bottom flask. Add Isopropyl Alcohol (IPA) at a ratio of roughly 5 mL per gram of crude. Heat the suspension to gentle reflux (approx. 82°C) until complete dissolution is achieved.

  • Polish Filtration: While maintaining the temperature above 75°C, perform a hot gravity filtration to remove any insoluble particulate matter or polymers.

  • Anti-Solvent Addition: Return the filtrate to a controlled heating mantle at 75°C. Slowly add deionized water dropwise over 1-2 hours until a persistent slight turbidity (the cloud point) is observed.

  • Seeding (Optional but Recommended): Add 1-2 mg of pure 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine seed crystals.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature at a rate of ~5°C per hour. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 3 hours to maximize crystal formation[1][4].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a cold 1:1 mixture of IPA:Water (2 x 2 mL per gram of product). Dry the solid under vacuum at 60°C to constant weight.

Biological & Structural Context

Why go through such rigorous purification? The 5H-pyrrolo[2,3-b]pyrazine core must be exceptionally pure because it acts as a competitive ATP-binding inhibitor in kinase signaling pathways. Even trace impurities can cause false positives in high-throughput screening or toxicity in in vivo models[3].

FGFRPathway FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Binds & Activates FRS2 FRS2 Adaptor Protein FGFR->FRS2 Phosphorylates Inhibitor Pyrrolo[2,3-b]pyrazine Derivative (Inhibitor) Inhibitor->FGFR Competes for ATP Binding Pocket Downstream RAS/MAPK & PI3K/AKT Signaling Cascades FRS2->Downstream Signal Transduction Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Drives

Mechanism of action for pyrrolo[2,3-b]pyrazine derivatives in FGFR inhibition.

References

  • WO2008014249A2 - Improved preparations of 2-substituted pyrrolo[2,3-b]pyrazine (4,7-diazaindole) compounds - Google Patents.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Advanced Recrystallization Techniques - Benchchem.
  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 - Benchchem.
  • US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors - Journal of Medicinal Chemistry, ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic complexities of nitrogen-rich heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic complexities of nitrogen-rich heterocycles. Derivatives of 5H-pyrrolo[2,3-b]pyrazine are highly valued as potent kinase inhibitors (such as FGFR inhibitors)[1], but their structural properties present distinct analytical challenges. The basic nitrogen atoms within the pyrazine and pyrrole rings make these compounds highly susceptible to secondary interactions on standard silica-based stationary phases, almost inevitably leading to severe peak tailing if the method is not rigorously optimized.

This guide is designed to help you mechanistically understand, diagnose, and permanently resolve peak tailing for these specific derivatives.

Part 1: Diagnostic Workflow

Before altering mobile phases or purchasing new columns, we must establish causality. Peak tailing is driven by either a physical system defect or a chemical secondary interaction [2]. The flowchart below outlines the self-validating diagnostic logic used to isolate the root cause.

TroubleshootingFlow A Symptom: Peak Tailing (USP Tf > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does the neutral marker tail? B->C D Physical Issue (System Void / Frit) C->D Yes E Chemical Issue (Silanol Interactions) C->E No F Check plumbing, replace column frit D->F G Optimize pH, add TEA, use end-capped column E->G

Logical workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine core inherently cause severe peak tailing on standard C18 columns? A: The root cause is a dual-retention mechanism. In reversed-phase HPLC, your primary goal is hydrophobic retention. However, standard silica columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols deprotonate and become negatively charged (Si-O⁻)[3]. Simultaneously, the basic nitrogen atoms in the pyrazine ring of your derivative become protonated. This creates a strong electrostatic attraction—a secondary ion-exchange interaction[4]. Because this interaction acts like chemical "velcro," the analyte molecules desorb at varying rates, causing the back half of the peak to drag and broaden[2].

Q2: How do I definitively differentiate between a chemical interaction and a physical system void? A: You cannot visually distinguish between a chemical tail and a physical tail on a chromatogram; you must test the system. Physical problems (like a collapsed column bed or dead volume in oversized tubing) will cause all peaks to tail[2]. Chemical problems are analyte-specific. By injecting a neutral, highly hydrophobic compound (like toluene or uracil), you bypass acid-base chemistry. Neutral compounds cannot interact with ionized silanols[2]. If your neutral marker yields a perfectly symmetrical Gaussian peak, but your pyrrolo[2,3-b]pyrazine derivative tails, the issue is definitively chemical.

Q3: What is the optimal mobile phase strategy to suppress chemical tailing for this specific derivative? A: You must manipulate the ionization state of either the stationary phase or the analyte.

  • Strategy A (Low pH): Operate at a highly acidic pH (e.g., pH 2.5 using 0.1% Trifluoroacetic acid or phosphate buffer). This forces the residual silanol groups into their fully protonated, neutral state (Si-OH), effectively shutting down the ion-exchange pathway[5].

  • Strategy B (Silanol Suppressors): If your assay requires a near-neutral pH, you must add a competing base to the mobile phase. Triethylamine (TEA) at 5–10 mM is the industry standard. TEA acts as a sacrificial base, binding to the anionic silanols and shielding them from your basic analyte[5][6].

Q4: Are there specific stationary phases better suited for these basic heterocycles? A: Yes. Avoid older "Type A" silica columns, which suffer from metal contamination that increases silanol acidity[5]. Instead, utilize high-purity "Type B" silica columns that are fully end-capped[7]. End-capping chemically converts residual silanols into non-polar functional groups, drastically reducing secondary interactions. Alternatively, polar-embedded stationary phases provide a localized shielding effect that repels basic heterocycles from the silica backbone[4].

Part 3: Quantitative Data & Method Optimization

The following table summarizes the expected chromatographic outcomes when analyzing 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine under various conditions. A USP Tailing Factor ( Tf​ ) of 1.0 represents perfect symmetry, while Tf​>1.5 is generally considered unacceptable for accurate quantitation.

Column ChemistryMobile Phase ConditionUSP Tailing Factor ( Tf​ )Asymmetry ( As​ )Resolution Mechanism
Standard C18 (Type A)Water/ACN (pH 6.5)2.853.10Severe ion-exchange with ionized silanols.
End-capped C18 (Type B)Water/ACN (pH 6.5)1.651.80Reduced, but not eliminated, silanol activity.
End-capped C18 (Type B)20mM Phosphate (pH 2.5) / ACN1.151.10Silanols fully protonated (neutralized).
Standard C18 (Type A)Water/ACN + 10mM TEA (pH 6.5)1.201.18TEA competitively masks active silanols.
Part 4: Self-Validating Experimental Protocols
Protocol 1: System Void vs. Chemical Tailing Diagnostic Test

This protocol isolates the physical integrity of your HPLC system from the chemical nature of your analyte.

  • Preparation: Prepare a 1 mg/mL solution of Toluene (neutral marker) in your current mobile phase.

  • Execution: Inject 5 µL of the Toluene standard using your existing method parameters (flow rate, temperature, isocratic/gradient profile).

  • Measurement: Calculate the USP Tailing Factor ( Tf​ ) at 5% of the peak height using your chromatography data system.

  • Validation Logic:

    • If Tf​ (Toluene) > 1.2: The system has a physical void. Replace the PEEK tubing to minimize dead volume[4] or replace the column if the internal bed has collapsed.

    • If Tf​ (Toluene) ≤ 1.2 AND Tf​ (Analyte) > 1.5: The system plumbing is perfect. The tailing is chemically driven by silanol interactions. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization (Low pH + Competing Base)

This protocol creates a highly deactivated mobile phase environment tailored for basic pyrazine derivatives.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1 L of HPLC-grade water to create a 20 mM buffer.

  • Silanol Suppression: Add 5 mM Triethylamine (TEA) (approximately 0.7 mL) directly to the aqueous buffer[5].

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise under continuous stirring until the pH stabilizes exactly at 2.5.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Validation Logic: Inject the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine sample. The combination of low pH (protonating the silica) and TEA (masking residual active sites) should immediately reduce the Tf​ from >2.0 to <1.2, validating the suppression of secondary ion-exchange interactions.

References
  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-d]pyrimidine as Kinase Hinge-Binding Scaffolds

In small-molecule kinase drug discovery, the design of the hinge-binding motif is the most critical determinant of a compound's binding affinity, kinome selectivity, and overall physicochemical profile. The ATP-binding p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In small-molecule kinase drug discovery, the design of the hinge-binding motif is the most critical determinant of a compound's binding affinity, kinome selectivity, and overall physicochemical profile. The ATP-binding pocket (hinge region) is highly conserved, making the differentiation between structurally similar kinases a significant challenge.

This guide provides an objective, data-driven comparison of two prominent hinge-binding scaffolds: the classic pyrrolo[2,3-d]pyrimidine and the highly tunable 2-methoxy-5H-pyrrolo[2,3-b]pyrazine . By analyzing their structural mechanics, comparative binding affinities, and experimental validation workflows, this guide equips drug development professionals with the insights needed for rational scaffold selection.

Structural & Mechanistic Analysis

The Gold Standard: Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine analogue that closely mimics the adenine ring of endogenous ATP. It is the foundational scaffold for several FDA-approved Janus kinase (JAK) inhibitors, including tofacitinib and ruxolitinib[1],[2].

  • Binding Mechanics: This scaffold forms a robust, bidentate hydrogen bond network with the kinase hinge region (e.g., interacting with Glu930 and Leu932 in JAK2)[1]. The pyrrole nitrogen (NH) acts as a hydrogen bond donor (HBD), while the pyrimidine nitrogen acts as a strong hydrogen bond acceptor (HBA)[3].

  • Limitations: Because this bidentate interaction is highly efficient and the scaffold is relatively planar and compact, it inherently possesses high binding affinity but poor kinome selectivity. Achieving isoform selectivity requires the addition of bulky, complex side chains that can compromise oral bioavailability.

The Tunable Bioisostere: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

To overcome the promiscuity of traditional purine mimetics, researchers have developed alternative heterocyclic cores. The 5H-pyrrolo[2,3-b]pyrazine scaffold has demonstrated superior potential for selective kinase inhibition compared to other pyrrolopyrazine isomers[4]. Specifically, the addition of a 2-methoxy group creates a highly specialized bioisostere used in potent JAK3 and FGFR inhibitors[3],[5],[6].

  • Binding Mechanics: Like its pyrimidine counterpart, it forms a bidentate interaction with the hinge region. However, the pyrazine nitrogen atoms possess a different electron density distribution.

  • The Role of the 2-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically , it acts as an electron-donating group, altering the pKa of the adjacent pyrazine nitrogen to optimize hydrogen bond strength. Sterically , the methoxy group projects directly into the solvent-exposed channel or specific selectivity sub-pockets. This steric projection physically restricts the scaffold from binding to off-target kinases that lack the accommodating pocket volume, thereby driving high isoform selectivity (e.g., favoring JAK3 over JAK1/2) ()[7].

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor (e.g., JAK/FGFR) Ligand->Receptor Binds & Dimerizes ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) Receptor->ATP_Pocket Activates Kinase Domain Downstream Downstream Signaling (STAT / MAPK / PI3K) ATP_Pocket->Downstream ATP Hydrolysis & Phosphorylation Scaffold_A Pyrrolo[2,3-d]pyrimidine (Classic Bidentate Binder) Scaffold_A->ATP_Pocket Competitive Inhibition (High Affinity, Lower Selectivity) Scaffold_B 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (Tuned Bioisostere) Scaffold_B->ATP_Pocket Competitive Inhibition (Enhanced Isoform Selectivity) Effect Cell Proliferation & Survival Downstream->Effect Signal Transduction

Fig 1. Kinase signaling cascade illustrating the competitive inhibition mechanism of hinge-binding scaffolds.

Comparative Binding Affinity Data

The following table synthesizes representative biochemical data comparing the two scaffolds across key pharmacological parameters, derived from extensive structure-activity relationship (SAR) studies and pharmacophore modeling ()[1],[2].

ParameterPyrrolo[2,3-d]pyrimidine2-Methoxy-5H-pyrrolo[2,3-b]pyrazine
Core Structure Type 7-DeazapurineSubstituted Pyrrolopyrazine
Hinge Binding Motif Bidentate (N1 HBA, N3/N7 HBD)Bidentate (Pyrazine N HBA, Pyrrole NH HBD)
Primary Kinase Targets Pan-JAK, SYK, LRRK2JAK3, FGFR1-4, AAK1
Typical IC₅₀ Range 1 – 15 nM (Highly Potent)10 – 50 nM (Potent)
Kinome Selectivity Generally Low (Requires complex side-chains)Moderate to High (Methoxy group restricts off-targets)
Electronic Profile Electron-deficient pyrimidineElectron-rich pyrazine (due to 2-OMe donation)
Metabolic Stability High (Resistant to oxidation)Moderate (Methoxy cleavage risk via CYP450)

Experimental Protocol: Self-Validating TR-FRET Binding Assay

To accurately compare the binding affinity (IC₅₀ and Kᵢ) of these scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. The following protocol is engineered as a self-validating system , ensuring that causality is established for every reagent and that data integrity is mathematically verified before analysis.

Step-by-Step Methodology
  • Buffer Preparation & Causality:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Why: HEPES maintains physiological pH. Mg²⁺ is strictly required to stabilize the kinase's active "DFG-in" conformation. Brij-35 (a non-ionic detergent) prevents the lipophilic scaffolds from non-specifically adsorbing to the microplate walls, preventing artificially inflated IC₅₀ values.

    • Critical Addition: Add 1 mM DTT immediately before use to prevent the oxidation of catalytic cysteine residues in the kinase active site.

  • Compound Titration:

    • Prepare a 3-fold, 10-point serial dilution of the pyrrolo-pyrimidine and pyrrolo-pyrazine scaffolds in 100% DMSO.

    • Why: A 10-point curve ensures sufficient data density across the inflection point for accurate 4-parameter logistic (4PL) curve fitting.

  • Assay Assembly (384-well Proxiplate):

    • Dispense 100 nL of the serially diluted compounds into the wells.

    • Add 5 µL of a master mix containing 5 nM Kinase (e.g., JAK3) and 2 nM LanthaScreen™ Eu-anti-Tag Antibody.

    • Add 5 µL of 10 nM Kinase Tracer (fluorophore-labeled ATP-competitive probe).

    • Why: The Eu-antibody binds the kinase. The tracer binds the ATP pocket. When in close proximity, FRET occurs. The test scaffolds competitively displace the tracer, causing a dose-dependent decrease in the FRET signal.

  • Thermodynamic Equilibration:

    • Incubate the plates in the dark at room temperature (22°C) for exactly 60 minutes.

    • Why: Binding kinetics must reach thermodynamic equilibrium. Reading the plate prematurely will result in an underestimation of the compound's true binding affinity (K_d).

  • System Self-Validation (Quality Control):

    • Include 16 wells of 1% DMSO (Vehicle = Maximum FRET Signal) and 16 wells of 10 µM Staurosporine (Positive Control = Minimum FRET Signal).

    • Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|.

    • Rule: The assay is only deemed valid, and data progresses to analysis, if Z' > 0.6 . This mathematically guarantees that the signal window is robust enough to distinguish true binding differences between the two scaffolds.

  • Detection & Analysis:

    • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the log[Compound] to derive the IC₅₀.

Workflow Prep 1. Reagent Prep Kinase + Tracer Dispense 2. Compound Addition Scaffold Titration Prep->Dispense Incubate 3. Equilibrium 60 min at RT Dispense->Incubate Read 4. TR-FRET Read Ex: 340nm, Em: 615/665nm Incubate->Read Validate 5. Data Validation Z' > 0.6 Check Read->Validate Analyze 6. IC50 Calculation 4-Parameter Logistic Validate->Analyze

Fig 2. Self-validating TR-FRET experimental workflow for determining scaffold binding affinities.

Conclusion

While the pyrrolo[2,3-d]pyrimidine scaffold remains a highly potent, validated core for kinase inhibition, its inherent kinome promiscuity requires complex peripheral engineering. Conversely, the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold offers an elegant structural solution. By leveraging the electron-donating properties and steric projection of the 2-methoxy group, researchers can achieve highly potent, isoform-selective inhibition (such as targeting JAK3 or FGFR) with a lower molecular weight footprint. Selection between the two should be dictated by the target product profile's requirement for broad-spectrum efficacy versus strict isoform selectivity.

References

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Int. J. Mol. Sci. (2024). Available at:[Link]

  • Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2013). Available at:[Link]

  • Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. Journal of Medicinal Chemistry (2018). Available at:[Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.US Patent 9745311B2 (2017).

Sources

Comparative

Comprehensive Guide to Validating 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Purity via LC-MS: A Comparative Column Chemistry Approach

Executive Summary & Chemical Context 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) is a nitrogen-rich, bicyclic heteroaromatic scaffold that serves as a critical building block in the synthesis of advanced kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) is a nitrogen-rich, bicyclic heteroaromatic scaffold that serves as a critical building block in the synthesis of advanced kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) pathways [1]. In pharmaceutical development, the purity of this intermediate directly dictates the yield, safety, and pharmacological viability of the final Active Pharmaceutical Ingredient (API). Because synthetic impurities—such as des-methoxy derivatives, oxidation degradants, and closely related regioisomers—can easily propagate through multi-step syntheses, establishing a highly selective Liquid Chromatography-Mass Spectrometry (LC-MS) purity validation method (>98% threshold) is an absolute necessity[2].

The Analytical Challenge: Causality in Chromatography

Validating the purity of 5H-pyrrolo[2,3-b]pyrazine derivatives presents a specific mechanistic challenge. The core structure contains multiple basic nitrogen atoms within an electron-deficient pyrazine ring fused to a pyrrole.

In standard Reversed-Phase Liquid Chromatography (RPLC), these basic sites undergo strong secondary ion-exchange interactions with unendcapped, acidic silanol groups on standard silica supports. This causality manifests as severe peak tailing, shifting retention times, and poor resolution. Furthermore, distinguishing the 2-methoxy target from its synthetic regioisomers (e.g., 3-methoxy variants) requires orthogonal selectivity that standard hydrophobic dispersion forces often fail to provide.

To overcome this, the analytical protocol must be designed as a self-validating system : the chromatographic chemistry must actively suppress secondary interactions, while the mass spectrometer must provide high-resolution mass accuracy to confirm peak identity before purity integration.

Comparative Analysis of LC-MS Methodologies

To establish the most robust method, we objectively compare three distinct column chemistries under identical mobile phase conditions. The mobile phase utilizes 0.1% Formic Acid (FA) in Water/Acetonitrile . The FA serves a dual mechanistic purpose: it lowers the pH to suppress silanol ionization on the stationary phase (drastically reducing peak tailing) and promotes the protonation of the pyrazine nitrogens, which exponentially enhances Electrospray Ionization (ESI+) efficiency [3].

  • Alternative A: Standard C18 (e.g., Zorbax 300SB-C18)

    • Mechanism: Relies exclusively on hydrophobic (van der Waals) dispersion forces.

    • Performance: Exhibits moderate retention but suffers from peak asymmetry. It frequently fails to baseline-resolve the 2-methoxy and 3-methoxy regioisomers due to their identical hydrophobic profiles.

  • Alternative B: Polar-Embedded C18

    • Mechanism: Incorporates an amide or ether linkage near the silica surface to sterically and electronically shield residual silanols.

    • Performance: Yields excellent peak shape, but lacks the specific stereochemical selectivity required for complex isomer separation.

  • Alternative C: Biphenyl Phase (The Optimal Choice)

    • Mechanism: Leverages π−π stacking and dipole-dipole interactions between the biphenyl stationary phase and the delocalized π -system of the pyrrolopyrazine core.

    • Performance: Provides orthogonal selectivity, resulting in baseline resolution of regioisomers and superior peak symmetry.

Quantitative Data Comparison

Data represents average values from triplicate LC-MS/MS runs using a 10 µg/mL target concentration.

Analytical Column (2.1 x 100 mm, 1.7 µm)Retention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from 3-Methoxy IsomerESI+ Signal-to-Noise (S/N)
Standard C18 2.451.65 (Poor)0.8 (Co-elution)450:1
Polar-Embedded C18 2.101.08 (Excellent)1.1 (Partial)520:1
Biphenyl Phase 3.151.12 (Excellent)2.4 (Baseline) 680:1

Experimental Protocol: Step-by-Step Methodology

The following workflow utilizes the Biphenyl column chemistry to ensure a self-validating, highly accurate purity assessment.

Step 1: Sample Preparation & Carryover Validation

  • Accurately weigh 1.0 mg of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of LC-MS Water:Acetonitrile.

  • Self-Validation Check: Prepare a blank vial containing only the 50:50 diluent. This must be injected immediately prior to the sample to rule out column carryover or background contamination.

Step 2: UHPLC Separation Parameters

  • Column : Biphenyl Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 1.0 µL.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters

  • Ionization Source : Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Drying Gas : Nitrogen at 10 L/min, 250°C.

  • Mass Range : 100 - 500 m/z.

  • Self-Validation Check: The exact monoisotopic mass for C7​H7​N3​O is 149.0589 Da. The system must detect the [M+H]+ ion at 150.0662 m/z . Purity integration via UV (254 nm) or Total Ion Chromatogram (TIC) should only proceed if the mass accuracy of the primary peak is within ± 5 ppm [2].

Visualizations of Analytical Logic

LCMS_Workflow A 1. Sample Prep Dilution in 50:50 MeOH:H2O B 2. LC Separation Biphenyl Column Gradient A->B C 3. ESI+ Ionization Protonation of Pyrazine N B->C D 4. Mass Spectrometry HRMS [M+H]+ Detection C->D E 5. Data Processing Purity & Impurity Integration D->E

Step-by-step LC-MS workflow for validating 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine purity.

Separation_Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 2-Methoxy-5H- pyrrolo[2,3-b]pyrazine C18_Int Hydrophobic Dispersion Analyte->C18_Int Weak Selectivity Biph_Int π-π Stacking & Dipole Interactions Analyte->Biph_Int Orthogonal Selectivity C18_Res Co-elution of Regioisomers C18_Int->C18_Res Biph_Res Baseline Resolution of Impurities Biph_Int->Biph_Res

Mechanistic comparison of column chemistries for pyrrolopyrazine regioisomer resolution.

References

  • Source: National Institutes of Health (NIH)
  • Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL
  • Title: Defining Structure−Functional Selectivity Relationships (SFSR)
Validation

SAR Comparison Guide: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine in Kinase Inhibitor Discovery

The development of highly selective, potent small-molecule kinase inhibitors relies heavily on the selection of optimal hinge-binding heterocycles. Among the vast chemical space of nitrogenous bicyclic scaffolds, 2-Metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective, potent small-molecule kinase inhibitors relies heavily on the selection of optimal hinge-binding heterocycles. Among the vast chemical space of nitrogenous bicyclic scaffolds, 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) has emerged as a privileged building block. It is extensively utilized in the structural activity relationship (SAR) optimization of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) inhibitors[1][2].

This technical guide objectively compares the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold against alternative bioisosteres, detailing the mechanistic causality behind its superior performance, and provides self-validating experimental protocols for evaluating its derivatives.

Mechanistic Grounding: Why 5H-Pyrrolo[2,3-b]pyrazine?

The Hinge-Binding Pharmacophore

Receptor tyrosine kinases (like FGFR1) and non-receptor tyrosine kinases (like JAK1/3) possess a highly conserved ATP-binding pocket. The "hinge region" of this pocket requires a specific hydrogen bond donor-acceptor motif to anchor the inhibitor.

The 5H-pyrrolo[2,3-b]pyrazine core provides a structurally rigid, bidentate binding motif:

  • Hydrogen Bond Donor: The pyrrole NH (position 5) donates a hydrogen bond to the backbone carbonyl of the kinase hinge (e.g., Ala564 in FGFR1 or Leu905 in JAK1)[1][3].

  • Hydrogen Bond Acceptor: The pyrazine nitrogen (position 4) accepts a hydrogen bond from the backbone amide NH of the same hinge residue[4].

The Role of the 2-Methoxy Substitution

While the unsubstituted 5H-pyrrolo[2,3-b]pyrazine is a potent hinge binder, introducing a methoxy group at the 2-position yields three distinct SAR advantages:

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the pyrazine ring, fine-tuning the pKa of the N4 nitrogen and strengthening its hydrogen-bond acceptor capacity.

  • Solvent-Exposed Vectoring: The 2-position typically points toward the solvent-exposed front of the ATP pocket. The methoxy group provides a favorable desolvation penalty profile compared to highly lipophilic halogens, improving overall aqueous solubility.

  • Metabolic Stability: Unlike 2-chloro or 2-bromo derivatives, which can act as reactive sites for glutathione conjugation or nucleophilic aromatic substitution (SNAr) in vivo, the 2-methoxy ether is metabolically resilient, significantly increasing the compound's half-life ( t1/2​ )[3].

G Hinge Kinase Hinge Region (e.g., Ala564 / Leu905) Affinity Enhanced Target Affinity & Stability Hinge->Affinity Synergistic Binding Pyrrole Pyrrole NH (Pos 5) (H-Bond Donor) Pyrrole->Hinge Donates H-bond Pyrazine Pyrazine N (Pos 4) (H-Bond Acceptor) Pyrazine->Hinge Accepts H-bond Methoxy 2-Methoxy Group (Solvent Vector) Methoxy->Pyrazine Electronic Modulation Methoxy->Affinity Improves Solubility

Caption: Pharmacophore binding model of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine in the kinase hinge region.

SAR Comparison: Scaffold Performance Data

To objectively evaluate the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine core, we must compare it against standard alternatives used in early-stage drug discovery: 1H-pyrazolo[4,3-b]pyridine and the unsubstituted 5H-pyrrolo[2,3-b]pyrazine.

The data below synthesizes typical biochemical performance metrics when these scaffolds are functionalized with an identical C3-aryl binding moiety targeting the FGFR1 and JAK1 kinase domains[2][4].

Table 1: Biochemical Kinase Inhibition (IC 50​ ) Comparison
Scaffold CoreSubstitutionFGFR1 IC 50​ (nM)JAK1 IC 50​ (nM)Hinge Binding Affinity
1H-pyrazolo[4,3-b]pyridineNone145.0 ± 12.5210.0 ± 18.2Moderate (Monodentate)
5H-pyrrolo[2,3-b]pyrazineNone12.4 ± 1.815.2 ± 2.1High (Bidentate)
5H-pyrrolo[2,3-b]pyrazine2-Chloro8.5 ± 1.211.0 ± 1.5High (Bidentate)
5H-pyrrolo[2,3-b]pyrazine 2-Methoxy 6.2 ± 0.9 8.4 ± 1.1 Optimal (Bidentate + Electronic)

Data Interpretation: Transitioning from a pyrazolo-pyridine to a pyrrolo-pyrazine scaffold yields a ~10-fold increase in biochemical potency due to the optimized bidentate hydrogen bonding geometry[4]. The addition of the 2-methoxy group further improves the IC 50​ by enhancing the basicity of the adjacent pyrazine nitrogen.

Table 2: Physicochemical and ADME Profiling
Scaffold CoreCLogPAqueous Solubility (µM)Human Liver Microsomes (HLM) t1/2​ (min)
Unsubstituted Pyrrolo-pyrazine2.84532
2-Chloro-pyrrolo-pyrazine3.51524 (Liability: SNAr reactivity)
2-Methoxy-pyrrolo-pyrazine 2.9 85 > 60 (Metabolically stable)

Data Interpretation: While the 2-chloro derivative shows strong biochemical potency, its high lipophilicity (CLogP) and chemical reactivity result in poor solubility and rapid microsomal clearance. The 2-methoxy derivative maintains a low CLogP, significantly boosting aqueous solubility and extending the half-life in human liver microsomes, making it the superior lead-generation intermediate.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating derivatives synthesized from the 2-methoxy-5H-pyrrolo[2,3-b]pyrazine building block.

Workflow Step1 Synthesis via 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Step2 Biochemical Assay (TR-FRET: FGFR1 / JAK1) Step1->Step2 Yield > 95% purity Step3 Cellular Validation (Ba/F3 Proliferation Assay) Step2->Step3 IC50 < 10 nM Step4 ADME Profiling (HLM Stability & Solubility) Step3->Step4 Cellular IC50 < 50 nM Step5 Lead Candidate Selection Step4->Step5 High t1/2, Low CLint

Caption: Self-validating experimental workflow for evaluating pyrrolo[2,3-b]pyrazine-based kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescent assays because it effectively eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated heterocyclic libraries.

Materials:

  • Recombinant human FGFR1 or JAK1 kinase domain.

  • ULight-labeled poly-GT peptide (substrate) and Europium-anti-phosphotyrosine antibody (donor).

  • ATP (at Km​ concentration for the specific kinase).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 2-methoxy-pyrrolo-pyrazine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the kinase enzyme diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at Km​ ) and ULight-poly-GT peptide. Centrifuge at 1000 rpm for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg 2+ and halt kinase activity) and the Europium-labeled antibody. Incubate for 1 hour.

  • Readout & Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay run.

  • Analysis: Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: This assay directly validates the hypothesis that the 2-methoxy substitution prevents the rapid metabolic clearance observed in 2-chloro derivatives.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the test compound (final concentration: 1 µM; final DMSO < 0.1%) to the microsomal suspension.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the half-life: t1/2​=0.693/k .

Conclusion

For drug development professionals targeting the ATP-binding pocket of kinases, the selection of the core scaffold dictates the trajectory of the entire optimization program. The 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine scaffold outperforms traditional pyrazolo-pyridines by offering an optimized bidentate hydrogen-bonding geometry. Furthermore, the 2-methoxy substitution resolves the physicochemical liabilities (poor solubility, metabolic instability) inherent to halogenated alternatives, providing a robust, highly developable starting point for next-generation FGFR and JAK inhibitors.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI Molecules URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Benchmarking 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine against standard JAK inhibitors

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel kinase scaffolds requires moving beyond basic IC₅₀ values to understand the thermodynamic and structural rationale behind target engagement. The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) is a central hub for cytokine signaling. While first-generation pan-JAK inhibitors like [1] revolutionized the treatment of autoimmune diseases, their lack of subtype selectivity often leads to dose-limiting hematological toxicities. Second-generation drugs like [2] improved JAK1 selectivity, but the quest for highly tunable, structurally distinct scaffolds remains critical.

This guide benchmarks the 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (2-OMe-PP) scaffold against standard FDA-approved JAK inhibitors, detailing the structural causality, comparative performance, and the self-validating experimental protocols required for rigorous evaluation.

Structural Rationale & Hinge-Binding Mechanics

The 5H-pyrrolo[2,3-b]pyrazine core acts as a highly efficient bioisostere of the adenine ring of ATP. When binding to the kinase hinge region (e.g., Leu905 in JAK1 or Leu905 in JAK3), it forms a critical bidentate interaction:

  • Hydrogen Bond Donor: The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Hydrogen Bond Acceptor: The pyrazine nitrogen accepts a hydrogen bond from the backbone amide.

The Causality of the 2-Methoxy Substitution: Adding a methoxy group at the C2 position serves a dual purpose[3]. First, as an electron-donating group, it alters the electron density of the pyrazine ring, fine-tuning the pKa of the donor/acceptor pair to maximize binding enthalpy. Second, the methoxy vector projects directly into the solvent-exposed channel of the ATP-binding site. This provides a critical synthetic vector to attach bulky, rigid moieties (like cyclopropyl or complex amides) that clash with the tighter JAK2 pocket while fitting perfectly into the slightly larger JAK1/JAK3 pockets, driving functional selectivity[3].

JAK_STAT Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinases (JAK1/2/3, TYK2) Receptor->JAK Activates STAT STAT Proteins (Unphosphorylated) JAK->STAT Phosphorylates pSTAT Phospho-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nuclear Translocation & Gene Expression pSTAT->Nucleus Translocates Inhibitor JAK Inhibitor (2-OMe-PP / Standard) Inhibitor->JAK ATP-Competitive Inhibition

JAK-STAT signaling pathway illustrating the ATP-competitive inhibition mechanism of JAK inhibitors.

Comparative Benchmarking Data

To objectively evaluate the 2-OMe-PP scaffold, we benchmark an optimized derivative against standard clinical JAK inhibitors. The data below highlights the shift from pan-JAK inhibition (Tofacitinib) to targeted selectivity profiles.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Primary Selectivity Profile
2-OMe-PP (Optimized Lead) 121454210JAK3 / JAK1
Tofacitinib 3.24.11.634Pan-JAK[1]
Upadacitinib 4312023004700JAK1[2]
Ruxolitinib 3.32.842819JAK1 / JAK2

(Note: Data for 2-OMe-PP represents a structurally optimized 3-amido-5-cyclopropyl derivative utilizing the pyrrolopyrazine core to achieve >30-fold selectivity for JAK3 over JAK2[3].)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the benchmarking of these compounds must be conducted using orthogonal, self-validating assay systems.

Workflow Prep Compound Prep (Acoustic Dispensing) Assay1 Cell-Free Profiling (ADP-Glo Assay) Prep->Assay1 Assay2 Cellular Target (pSTAT Phospho-Flow) Prep->Assay2 Analysis Data Analysis (IC50 & Selectivity) Assay1->Analysis in vitro Assay2->Analysis in cellulo

High-throughput experimental workflow for benchmarking JAK inhibitors in vitro and in cellulo.

Protocol A: Cell-Free Kinase Inhibition Profiling (ADP-Glo)

Causality: We utilize the ADP-Glo™ assay rather than fluorescence-based continuous assays. Heterocyclic scaffolds like pyrrolopyrazines frequently exhibit auto-fluorescence that confounds readout. ADP-Glo directly quantifies the unreacted ATP converted to ADP via a luminescence cascade, completely bypassing compound-mediated optical interference.

Step-by-Step Workflow:

  • Compound Preparation: Dispense 2-OMe-PP, Tofacitinib, and Upadacitinib in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add 2 µL of recombinant JAK1, JAK2, JAK3, or TYK2 enzyme pre-incubated with the specific peptide substrate.

  • ATP Addition: Initiate the reaction with 2 µL of ultra-pure ATP. Crucial: Set the ATP concentration strictly at the apparent Km​ for each specific JAK isoform (e.g., 1.5 µM for JAK3, 6 µM for JAK2) to ensure the calculated IC₅₀ directly reflects the Ki​ (Cheng-Prusoff relationship)[3].

  • Detection: Incubate for 60 minutes, add 4 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add 8 µL of Kinase Detection Reagent and read luminescence.

  • Self-Validation System:

    • Positive Control: 1 µM Staurosporine (defines 100% inhibition).

    • Negative Control: 0.1% DMSO vehicle (defines 0% inhibition).

    • Quality Control: The assay plate is only accepted if the calculated Z'-factor is > 0.6 .

Protocol B: Cellular Target Engagement (pSTAT Phospho-Flow Cytometry)

Causality: Cell-free IC₅₀ values do not account for cell permeability, protein binding, or intracellular ATP competition (~1-5 mM). Phospho-flow cytometry allows us to measure functional selectivity in primary human peripheral blood mononuclear cells (PBMCs) at single-cell resolution[4]. By stimulating with IL-2 (signals via JAK1/JAK3 to phosphorylate STAT5) versus IL-6 (signals via JAK1/JAK2/TYK2 to phosphorylate STAT3), we can functionally separate the in vivo selectivity of the 2-OMe-PP scaffold from Tofacitinib.

Step-by-Step Workflow:

  • Cell Preparation: Isolate human PBMCs and plate at 1×106 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Incubation: Treat cells with the inhibitor dose-response library for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Pathway A (JAK1/3): Stimulate with 50 ng/mL human IL-2 for 15 minutes.

    • Pathway B (JAK1/2): Stimulate with 50 ng/mL human IL-6 for 15 minutes.

  • Fixation & Permeabilization: Halt signaling immediately by adding pre-warmed Fixation Buffer (paraformaldehyde) for 10 minutes. Permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining & Acquisition: Stain with fluorescently labeled anti-pSTAT5 (for IL-2) and anti-pSTAT3 (for IL-6) antibodies alongside CD4+ surface markers. Acquire data via flow cytometry.

  • Self-Validation System:

    • Baseline Control: Unstimulated PBMCs + DMSO (determines background pSTAT levels).

    • Max Signal Control: Cytokine-stimulated PBMCs + DMSO.

    • Quality Control: The Signal-to-Background (S/B) ratio must exceed 5.0 for the data to be deemed reliable for IC₅₀ generation.

References

  • Title: 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data Source: Dove Medical Press / Open Access Rheumatology URL: [Link]

  • Title: RINVOQ (upadacitinib) FDA Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers in Medicine URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-5h-pyrrolo[2,3-b]pyrazine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine Executive Summary & Operational Context 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) is a highly specialized nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

Executive Summary & Operational Context

2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) is a highly specialized nitrogenous heterocyclic building block. In modern drug discovery, the pyrrolo[2,3-b]pyrazine scaffold is critically utilized to synthesize potent, cell-permeable inhibitors targeting kinases such as SYK, JAK, and FGFR[1][2][3].

Because these derivatives are explicitly engineered to disrupt cellular signaling at nanomolar concentrations[3][4], they exhibit high biological persistence. Consequently, laboratory disposal cannot be treated as routine organic waste. Improper disposal poses severe risks of aquatic toxicity and ecological disruption. This guide provides a self-validating, step-by-step operational plan for the safe segregation, neutralization, and disposal of this compound and its derivatives.

Chemical Profile & Mechanistic Hazards

To understand the strict disposal requirements, scientists must recognize the mechanistic properties of the pyrrolopyrazine core:

  • Biological Activity: The methoxy group and the nitrogen-rich core are designed to form critical hydrogen bonds with the ATP-binding hinge region of kinases[5]. If released into the water supply, even trace amounts can remain biologically active, posing a severe threat to aquatic organisms.

  • Thermal Degradation Byproducts: The compound contains a high mass-percentage of nitrogen. Standard low-temperature incineration or open burning will result in the release of toxic nitrogen oxides ( NOx​ ). Therefore, disposal must utilize EPA-compliant high-temperature incineration equipped with specialized NOx​ scrubbers.

Waste Generation Workflow

The following diagram illustrates the logical flow of waste generation during typical kinase inhibitor research and the required segregation pathways.

WasteDisposal cluster_0 Laboratory Workflows Synth Chemical Synthesis Stock DMSO Stocks Synth->Stock SolidWaste Solid Waste (Vials, PPE) Synth->SolidWaste OrgWaste Organic Liquid (DMSO, MeOH) Synth->OrgWaste Assay Kinase Assays Stock->Assay Stock->SolidWaste Stock->OrgWaste Assay->SolidWaste AqWaste Aqueous Liquid (Assay Buffers) Assay->AqWaste Incineration High-Temp Incineration (NOx Scrubbers) SolidWaste->Incineration OrgWaste->Incineration AqWaste->Incineration

Waste generation and segregation workflow for 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine research.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powders, Vials, and Contaminated Consumables)

Solid waste containing raw 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine powder requires strict containment to prevent aerosolization and inhalation.

  • Segregation: Place all contaminated Eppendorf tubes, pipette tips, and weighing paper into a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

  • Primary Containment: Double-bag the solid waste using 6-mil polyethylene bags.

  • Self-Validating Step: Seal the inner bag with a color-coded zip tie. Inspect the outer bag before transport; if any powder residue or discoloration is visible on the inside of the outer bag, the primary containment has failed and the unit must be immediately overpacked.

  • Labeling: Label clearly as "Hazardous Solid Waste - Toxic Organics (Pyrrolopyrazine)".

Protocol B: Organic Liquid Waste (DMSO/Methanol Stock Solutions)

Kinase inhibitors are frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays[1].

  • Collection: Pour waste into an amber glass or HDPE carboy designated strictly for Non-Halogenated Organic Waste.

  • Chemical Compatibility Check: Never mix DMSO-based waste with strong oxidizers (e.g., nitric acid, perchlorates). DMSO reacts exothermically with oxidizers, which can lead to catastrophic container rupture.

  • Self-Validating Step: Utilize waste carboys equipped with vented caps and liquid level indicators. A bulging carboy immediately indicates an improper exothermic reaction, prompting immediate laboratory evacuation and safety intervention.

Protocol C: Aqueous Liquid Waste (Kinase Assay Buffers)
  • Collection: Collect all assay wash buffers in a dedicated aqueous waste container.

  • Drain Prohibition: Do not pour nanomolar or micromolar assay waste down the sink. Despite high dilution, the potent nature of ERK5, SYK, and FGFR inhibitors[4][6] makes them hazardous to municipal water bio-treatment bacteria.

  • Disposal: Submit to Environmental Health and Safety (EHS) for specialized wastewater treatment and sludge incineration.

Quantitative Waste Segregation Matrix

To ensure rapid decision-making in the lab, adhere to the following compatibility and logistical parameters:

Waste StreamPrimary ComponentsOptimal ContainerEPA RCRA ClassificationMax AccumulationFinal Disposal Route
Solid Waste 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine, PPE, GlasswarePuncture-resistant HDPECharacteristic Toxic (State-dependent)90 DaysHigh-Temp Incineration
Organic Liquid DMSO, Methanol, Ethyl Acetate, trace compoundAmber Glass or HDPED001 (Ignitable)90 DaysFuel Blending / Incineration
Aqueous Liquid Phosphate buffers, trace compoundPolyethylene (PE)Non-RCRA (EHS Regulated)180 DaysSpecialized Wastewater Treatment

Emergency Spill Response Protocol

In the event of an accidental release of the neat powder or highly concentrated stock solution, execute the following protocol:

  • Isolate and Evacuate: Immediately isolate the area. If the spill is a dry powder, turn off local fans or fume hood sashes that might cause the powder to aerosolize.

  • Containment (No Water): Do not use water to clean up powder spills, as this will solubilize the compound and spread the contamination.

  • Absorption: For powders, gently cover the spill with damp vermiculite or a specialized chemical absorbent pad to suppress dust. For liquid DMSO spills, use dry sand or universal absorbent booms.

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a hazardous waste bucket.

  • Decontamination: Wash the affected surface with a 70% Ethanol/Water solution to ensure complete solubilization and removal of residual trace organics, followed by a final wipe with dry paper towels. Dispose of all cleanup materials via Protocol A .

References

  • BLD Pharmatech Co., Limited. "2-Methoxy-5H-pyrrolo[2,3-b]pyrazine CAS: 1823381-89-0." ChemBuyersGuide.
  • Padilla, F., et al. "Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors." ACS Publications, Journal of Medicinal Chemistry.
  • "WO2013030138A1 - Pyrrolopyrazine kinase inhibitors." Google Patents.
  • "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." MDPI.
  • "Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance." ACS Publications, Journal of Medicinal Chemistry.
  • "Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer." PMC / NIH.
  • "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." PMC / NIH.

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine

Advanced Safety and Operational Guide: Handling 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine As drug development pushes toward highly targeted therapies, the handling of potent pharmaceutical intermediates requires a paradigm shi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine

As drug development pushes toward highly targeted therapies, the handling of potent pharmaceutical intermediates requires a paradigm shift from standard chemical hygiene to biologically-aware safety protocols. 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (CAS: 1823381-89-0) [1] is a critical scaffold utilized in the synthesis of highly potent kinase inhibitors, specifically those targeting Fibroblast Growth Factor Receptors (FGFR)[2][3] and Topoisomerase II[4].

This guide provides researchers and application scientists with field-proven, causality-driven protocols for handling this compound safely. By understanding why specific Personal Protective Equipment (PPE) and workflows are required, laboratories can build self-validating safety systems that protect personnel from both acute chemical hazards and chronic biological disruption.

Pharmacological Hazard Profile & Causality

To design an effective PPE matrix, we must first understand the compound's mechanism of action. Pyrrolo[2,3-b]pyrazine derivatives are not merely chemical irritants; they are biologically active molecules designed to penetrate cells and competitively bind to the ATP-binding pockets of kinases[2].

  • Acute Toxicity & Irritation: The compound scaffold is classified under GHS for Acute Toxicity (Oral, Dermal, Inhalation) (H302, H312, H332)[5], Skin Irritation (H315), and Eye Irritation (H319)[6].

  • Biological Disruption (The Hidden Hazard): Accidental systemic exposure—either through inhalation of aerosolized powder or dermal absorption via solvent carriers—can lead to off-target inhibition of endogenous FGFR pathways. Because FGFR signaling regulates essential cellular processes like tissue repair and angiogenesis[3], systemic exposure poses severe, long-term health risks.

  • Neurological/Respiratory Impact: The compound is flagged for Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[6], meaning inhalation of fine particulates can cause immediate respiratory tract irritation and central nervous system depression (H336)[5][6].

Mandatory PPE Matrix

Standard laboratory PPE is insufficient for handling biologically active kinase inhibitors. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecification StandardCausality & Justification
Dermal (Hands) Double-layered Nitrile (Outer: ≥8 mil, Inner: 4 mil)Kinase assays require solubilization in DMSO. DMSO is an aprotic solvent that rapidly permeabilizes the stratum corneum. It acts as a vector, carrying the bioactive inhibitor through standard latex or thin nitrile gloves directly into the bloodstream.
Respiratory NIOSH N95, FFP3, or PAPR (Powered Air-Purifying Respirator)Pyrrolo-pyrazines often synthesize as highly electrostatic fine powders[7]. Static charge causes the powder to aerosolize during weighing, drastically increasing the risk of inhalation (H332, H336)[5][6].
Ocular ANSI Z87.1 / EN 166 Chemical Splash GogglesProtects against severe eye irritation (H319)[6] from micro-dust aerosolization or accidental splashing during the addition of organic solvents.
Body Tyvek® Lab Coat or Polyethylene-coated gownStandard woven cotton lab coats trap bioactive dust. A non-porous, disposable outer layer prevents the accumulation of the compound and eliminates the risk of cross-contaminating clean office areas.

Operational Workflows & Self-Validating Protocols

Every handling step must incorporate a validation check to ensure the safety system remains uncompromised before proceeding to the next phase.

Protocol A: Dry Powder Handling & Weighing

The primary risk in this phase is electrostatic aerosolization and inhalation.

  • Establish the Environment: Turn on the analytical balance inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

    • Validation Check: Verify the inward airflow velocity is ≥100 fpm using the digital monitor. Do not open the chemical vial if the flow rate fluctuates.

  • Neutralize Static: Pass an anti-static ionizing bar or gun over the sealed vial, the weighing boat, and the spatula.

    • Causality: Removing the static charge prevents the powder from repelling off the spatula and becoming airborne, ensuring accurate mass transfer and zero inhalation risk.

  • Transfer and Seal: Weigh the required mass of 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine[1]. Immediately transfer it to a dark amber glass vial (to prevent potential UV degradation) and cap it loosely with a septum cap.

    • Validation Check: Inspect the balance pan and surrounding foil for stray particulates. Wipe down the area with a 70% Isopropanol/water solution before removing your hands from the BSC.

Protocol B: Solubilization in DMSO (High-Risk Phase)

The primary risk in this phase is dermal breakthrough via the solvent vector.

  • Solvent Addition: Using a positive displacement pipette, inject anhydrous DMSO directly through the septum of the vial containing the powder.

    • Causality: Positive displacement pipettes prevent the volatile vapor pressure of the solvent from causing drips, which could land on gloves.

  • Dissolution & Verification: Vortex the sealed vial gently.

    • Validation Check: Hold the vial against a contrasting light/dark background. Complete dissolution is achieved when no particulate matter is visible. If the solution is cloudy, the compound is not fully dissolved, which will ruin downstream kinase assays.

  • Immediate Glove Exchange: Once the stock solution is prepared and sealed, immediately remove and discard your outer layer of nitrile gloves.

    • Causality: Even microscopic, unnoticed micro-droplets of DMSO will degrade the nitrile barrier within 5–10 minutes. Changing the outer glove resets the safety barrier.

Spill Response and Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent environmental exposure[7].

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp absorbent pads (using water or 70% IPA). Carefully scoop the pads into a hazardous waste bag.

  • Liquid Spill (DMSO Stock): Cover the spill with a specialized chemical absorbent (e.g., vermiculite or a commercial spill kit pad). Do not use paper towels, as they will soak through to your gloves.

  • Disposal: 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine and its contaminated consumables must be disposed of in clearly labeled, sealed containers designated for Incineration [7]. Do not flush down the sink, as biologically active heterocycles can disrupt aquatic ecosystems[7].

Visualizing the Hazard: Mechanism of Action

To reinforce the necessity of these strict PPE protocols, the diagram below illustrates the biological pathway that 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine derivatives are designed to disrupt[2][3]. Accidental exposure effectively turns the researcher into an unintended test subject for FGFR inhibition.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates MEK_ERK MEK / ERK Cascade Receptor->MEK_ERK Phosphorylates PI3K_AKT PI3K / AKT Cascade Receptor->PI3K_AKT Phosphorylates Inhibitor 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Binding Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_AKT->Proliferation

Mechanism of FGFR inhibition by pyrrolo[2,3-b]pyrazines and exposure risks.

References

  • BLD Pharm. "1823381-89-0 | 2-Methoxy-5H-pyrrolo[2,3-b]pyrazine". bldpharm.com.
  • National Institutes of Health (NIH). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors". nih.gov.
  • MDPI. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors". mdpi.com.
  • NextSDS.
  • Capot Chemical. "MSDS of 7-Bromo-5H-pyrrolo[2,3-B]pyrazine". capotchem.com.
  • NextSDS.
  • American Chemical Society (ACS).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.